Sdh-IN-18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H21ClN2OSi |
|---|---|
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
2-chloro-N-[2-(4-trimethylsilylphenyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H21ClN2OSi/c1-26(2,3)16-12-10-15(11-13-16)17-7-4-5-9-19(17)24-21(25)18-8-6-14-23-20(18)22/h4-14H,1-3H3,(H,24,25) |
Clé InChI |
IJLVNKHHICJFEU-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Sdh-IN-18 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Sdh-IN-18
Introduction
This compound is a novel silicon-containing carboxamide fungicide that demonstrates potent inhibitory activity against succinate (B1194679) dehydrogenase (SDH).[1] As a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, its primary mode of action is the disruption of the mitochondrial electron transport chain, a critical pathway for cellular energy production in fungi.[2][3] This guide provides a detailed technical overview of the mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug and fungicide development.
Core Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)
The molecular target of this compound is succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1] SDH is a critical enzyme complex embedded in the inner mitochondrial membrane that plays a dual role in cellular metabolism: it is the only enzyme that participates in both the citric acid (TCA) cycle and the oxidative phosphorylation pathway.[4]
In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then transferred to the electron transport chain.[4] SDH is a heterotetrameric complex composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[4] SDHA contains the binding site for succinate, while SDHB contains iron-sulfur clusters that facilitate electron transfer. SDHC and SDHD are transmembrane subunits that anchor the complex to the inner mitochondrial membrane and contain the ubiquinone (Coenzyme Q) binding site.[4]
This compound, like other carboxamide SDHI fungicides, is believed to exert its inhibitory effect by binding to the ubiquinone-binding site (Q-site) of the SDH complex.[3] This binding event physically obstructs the transfer of electrons from the iron-sulfur clusters in SDHB to ubiquinone.[3] The interruption of this electron flow has profound consequences for cellular respiration and energy production.
Signaling Pathway of this compound Action
The inhibition of SDH by this compound initiates a cascade of cellular events stemming from the disruption of mitochondrial function. The primary consequences include the blockage of the TCA cycle and the impairment of the electron transport chain, leading to a significant reduction in ATP synthesis. The accumulation of succinate, the substrate for SDH, can also occur, which may have further downstream effects, acting as an oncometabolite in some contexts.[5][6]
Caption: Mechanism of this compound inhibition of the mitochondrial electron transport chain.
Quantitative Data
The inhibitory and antifungal activities of this compound have been quantified through various assays. The following table summarizes the key quantitative metrics reported for this compound.[1]
| Parameter | Value (mg/L) | Description |
| IC₅₀ | 8.70 | The half maximal inhibitory concentration against succinate dehydrogenase. |
| EC₅₀ | 0.48 | The half maximal effective concentration against Rhizoctonia solani. |
| EC₅₀ | 1.4 | The half maximal effective concentration against Sclerotinia sclerotiorum. |
Experimental Protocols
The characterization of this compound's mechanism of action involves specific biochemical assays to measure its inhibitory effect on SDH. Below is a detailed methodology for a common in vitro SDH inhibition assay.
Protocol: Succinate-DCPIP Reductase Assay
This colorimetric assay quantifies SDH activity by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[2][3] In the presence of an active SDH enzyme, succinate is oxidized to fumarate, and the released electrons are transferred to DCPIP, causing its color to change from blue to colorless. The rate of this color change, measured as a decrease in absorbance at 600 nm, is directly proportional to SDH activity.[2] The presence of an inhibitor like this compound will decrease the rate of DCPIP reduction.[2]
I. Materials and Reagents
-
Isolated fungal mitochondria (e.g., from Rhizoctonia solani)
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.2), 1 mM KCN
-
Substrate: 100 mM succinate solution
-
Electron Acceptor: 2 mM DCPIP solution
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 600 nm
II. Experimental Workflow
Caption: Experimental workflow for the in vitro SDH inhibition assay.
III. Procedure
-
Preparation of Reagents: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound to be tested.
-
Reaction Setup: In a 96-well microplate, add the this compound dilutions to the respective wells. Include control wells containing only DMSO (vehicle control).
-
Add the reaction mixture containing assay buffer, isolated mitochondria, and DCPIP to each well.
-
Pre-incubation: Incubate the microplate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[2]
-
Reaction Initiation and Measurement: Initiate the reaction by adding the succinate solution to each well.[2]
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm in kinetic mode for 5-10 minutes.[3]
IV. Data Analysis
-
Calculate the rate of reaction (ΔAbs/min) for each concentration of this compound and for the control wells.[2]
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
The IC₅₀ value is determined from this curve, representing the concentration of this compound that causes 50% inhibition of SDH activity.[2]
Conclusion
This compound is a potent inhibitor of succinate dehydrogenase, a key enzyme in fungal metabolism.[1] Its mechanism of action involves the disruption of the mitochondrial electron transport chain at Complex II, leading to the cessation of cellular respiration and subsequent fungal cell death.[3] The quantitative data underscores its efficacy as an antifungal agent. The provided experimental protocol offers a robust method for further investigation and characterization of this compound and other novel SDH inhibitors. This detailed understanding of its mode of action is crucial for the development of new and effective fungicides and for studying the fundamental processes of mitochondrial respiration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Whitepaper: The Sdh-IN-18 Succinate Dehydrogenase Inhibition Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: Succinate (B1194679) dehydrogenase (SDH), or mitochondrial complex II, is a critical enzyme that uniquely functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). Its inhibition has significant consequences for cellular metabolism and signaling, making it a target of interest for fungicides and potential therapeutic agents. This document provides a technical overview of the inhibition of SDH by Sdh-IN-18, detailing its mechanism of action, the resultant cellular signaling cascade, and standardized protocols for its study.
The Succinate Dehydrogenase (SDH) Complex: Structure and Function
Succinate dehydrogenase is a heterotetrameric protein complex embedded in the inner mitochondrial membrane. It is the only enzyme that participates in both the TCA cycle and oxidative phosphorylation.[1][2] The complex consists of four nuclear-encoded subunits:
-
SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor and the binding site for succinate.[1][3]
-
SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate the transfer of electrons.[1][3]
-
SDHC and SDHD (Membrane anchor subunits): These are hydrophobic, transmembrane proteins that anchor the complex to the inner mitochondrial membrane. They form the binding site for ubiquinone (Coenzyme Q).[1][4]
The dual roles of SDH are:
-
TCA Cycle: It catalyzes the oxidation of succinate to fumarate.[2][5]
-
Electron Transport Chain: It transfers the electrons derived from succinate oxidation through its FAD and Fe-S clusters to ubiquinone, reducing it to ubiquinol (B23937) (QH2).[4][5] This ubiquinol then shuttles the electrons to Complex III.
This compound: Mechanism of Inhibition
This compound is a potent inhibitor of succinate dehydrogenase.[6] Like other SDHI-class fungicides, its mechanism of action involves the disruption of the electron transport chain at Complex II.[5] this compound binds to the ubiquinone-binding pocket (the Qp site) of the SDH complex, which is formed by the SDHB, SDHC, and SDHD subunits.[5] This binding competitively blocks the natural substrate, ubiquinone, from accessing the site, thereby halting the transfer of electrons from the Fe-S clusters to ubiquinone.[5] This action effectively disrupts the entire electron transport chain, leading to impaired cellular respiration and a decrease in ATP synthesis.[7]
Data Presentation
The inhibitory potency of this compound has been quantified against both the target enzyme and specific fungal pathogens.
| Inhibitor | Target/Organism | Metric | Value (mg/L) |
| This compound | Succinate Dehydrogenase (SDH) | IC50 | 8.70[6] |
| Rhizoctonia solani | EC50 | 0.48[6] | |
| Sclerotinia sclerotiorum | EC50 | 1.4[6] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8]
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
A Technical Whitepaper on the Discovery, Synthesis, and Activity of Sdh-IN-18: A Novel Silicon-Containing SDH Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Succinate (B1194679) dehydrogenase (SDH) has been firmly established as a critical enzyme target in the development of modern fungicides. As Complex II of the mitochondrial electron transport chain, its inhibition disrupts cellular respiration, leading to potent fungicidal effects. This document details the discovery and characterization of Sdh-IN-18 (also identified as compound 3a), a novel carboxamide fungicide. The discovery was guided by a bioisosteric replacement strategy, substituting a silicon-containing biphenyl (B1667301) moiety into a carboxamide scaffold analogous to the commercial fungicide Boscalid. This compound demonstrates potent enzymatic inhibition of SDH and superior fungicidal activity against key plant pathogens compared to established standards. This guide provides an in-depth look at its discovery rationale, biological activity, and the experimental protocols used for its characterization.
Discovery and Design Rationale
The development of this compound was rooted in the principle of bioisosteric replacement, a proven strategy in medicinal and agricultural chemistry for optimizing lead compounds.[1][2] The commercial succinate dehydrogenase inhibitor (SDHI) Boscalid served as the structural template. The core hypothesis was that substituting key moieties of the Boscalid scaffold with silicon-containing groups could lead to novel compounds with improved potency, bioavailability, or metabolic stability.
The discovery workflow involved a rational design approach, focusing on replacing the biphenyl moiety of Boscalid analogues with a silicon-containing biphenyl group.[1][2][3] This led to the synthesis of a library of 21 novel carboxamides, including this compound.[1][3] The subsequent screening process evaluated these compounds for both in vitro fungicidal activity and direct enzymatic inhibition of SDH.
Chemical Synthesis
This compound is one of twenty-one novel carboxamides synthesized possessing a distinct silicon-containing biphenyl moiety.[1] While the specific, step-by-step reaction conditions and purification methods are detailed in the primary publication, the general synthesis follows established organic chemistry principles for amide bond formation.[1][2] The key steps involve the synthesis of the novel silicon-containing biphenyl amine or carboxylic acid precursor, followed by a coupling reaction with the appropriate carboxamide partner to yield the final product.
Note: For the detailed synthetic route, reagents, and purification protocols, readers are directed to the primary publication: Quan X, et al., J Agric Food Chem. 2024 Aug 7;72(31):17260-17270.[4]
Biological Activity and Data
This compound exhibits potent and specific inhibitory activity against its target enzyme, succinate dehydrogenase, which translates to excellent fungicidal efficacy.
Enzymatic Inhibition
The compound was tested for its ability to inhibit the SDH enzyme directly. The results show a significant improvement in potency over the reference compound, Boscalid.
| Compound | Target | IC₅₀ (mg/L) | Relative Potency vs. Boscalid |
| This compound (3a) | Succinate Dehydrogenase (SDH) | 8.70 | 2.54x |
| Boscalid (Reference) | Succinate Dehydrogenase (SDH) | 22.09 | 1.00x |
| Table 1: In vitro enzymatic inhibitory activity of this compound against SDH.[1][2] |
Fungicidal Activity
The enzymatic inhibition translates to effective control of fungal growth. This compound was evaluated for its in vitro fungicidal activity against several economically important plant pathogens.
| Compound | Rhizoctonia solani EC₅₀ (mg/L) | Sclerotinia sclerotiorum EC₅₀ (mg/L) |
| This compound (3a) | 0.48 | 1.4 |
| Table 2: In vitro fungicidal activity of this compound. |
Mechanism of Action
This compound functions as a succinate dehydrogenase inhibitor (SDHI). SDH is a critical enzyme complex with a dual role in cellular metabolism: it is a key component of the citric acid (TCA) cycle and is also Complex II of the mitochondrial electron transport chain (ETC).[5]
-
TCA Cycle: SDH catalyzes the oxidation of succinate to fumarate.
-
Electron Transport Chain: The electrons removed from succinate are transferred via a series of iron-sulfur clusters within the SDHB subunit to ubiquinone (Q), reducing it to ubiquinol (B23937) (QH₂). This ubiquinol then shuttles the electrons to Complex III.
By binding to the SDH complex, this compound blocks the oxidation of succinate. This inhibition disrupts the entire downstream flow of electrons in the ETC, halting the production of ATP through oxidative phosphorylation. The resulting energy deficit and metabolic disruption lead to the death of the fungal cell. Molecular docking studies suggest that this compound shares a similar mode of action with Boscalid, likely binding within the ubiquinone-binding pocket of the SDH complex.[1][2]
Experimental Protocols
The following sections describe the general methodologies employed for the characterization of this compound.
SDH Enzymatic Activity Assay (General Protocol)
The inhibitory activity of compounds against SDH is typically measured using an in vitro enzymatic assay. This protocol is a representative method based on common colorimetric techniques.[5][6]
-
Enzyme Source: Isolate mitochondria from the target fungal species or use a commercially available purified SDH enzyme.
-
Reagents:
-
Assay Buffer (e.g., Potassium Phosphate buffer, pH 7.2).
-
Substrate: Sodium Succinate.
-
Electron Acceptor/Probe: 2,6-dichlorophenolindophenol (DCIP) or a tetrazolium salt like INT.
-
Solubilizing agent (e.g., DMSO) for test compounds.
-
-
Procedure: a. Prepare serial dilutions of the test compound (this compound) and the reference compound (Boscalid) in DMSO. b. In a 96-well plate, add the assay buffer, the enzyme preparation, and the test compound solution. c. Initiate the reaction by adding the succinate substrate and the DCIP electron acceptor. d. The SDH enzyme will oxidize succinate and reduce the DCIP, causing a measurable decrease in absorbance at 600 nm. e. Monitor the change in absorbance over time using a spectrophotometric plate reader. f. The rate of reaction is calculated from the linear portion of the kinetic curve. g. The percent inhibition for each compound concentration is calculated relative to a DMSO control. h. The IC₅₀ value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
In Vitro Fungicidal Activity (Poisoned Food Technique)
This method is widely used to assess the efficacy of fungicides against mycelial growth in vitro.[7][8][9]
-
Culture Medium: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.
-
Fungicide Preparation: Dissolve the test compound (this compound) in a suitable solvent (e.g., acetone (B3395972) or DMSO) to create a stock solution.
-
Poisoned Medium Preparation: a. Cool the sterilized PDA to approximately 45-50°C. b. Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mg/L). A control plate should be prepared with the solvent alone. c. Mix thoroughly and pour the "poisoned" PDA into sterile Petri dishes. Allow to solidify.
-
Inoculation: a. From the margin of an actively growing, pure culture of the target fungus (e.g., Rhizoctonia solani), cut a 5 mm mycelial disc using a sterile cork borer. b. Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate (both treated and control).
-
Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 25±2°C) for several days.
-
Data Collection: a. Measure the radial growth of the fungal colony in millimeters daily until the colony in the control plate reaches the edge of the dish. b. Calculate the percent inhibition of mycelial growth for each concentration using the formula: Percent Inhibition = [(C - T) / C] x 100 Where: C = Average diameter of the colony in the control plate, and T = Average diameter of the colony in the treated plate. c. Determine the EC₅₀ value (the concentration that inhibits growth by 50%) by plotting the percent inhibition against the log of the compound concentration.
References
- 1. Design, Synthesis, and Biological Activity of Silicon-Containing Carboxamide Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchtrend.net [researchtrend.net]
- 8. biochemjournal.com [biochemjournal.com]
- 9. thepharmajournal.com [thepharmajournal.com]
An In-depth Technical Guide to the Target Binding Site of Sdh-IN-18 on Succinate Dehydrogenase (SDH)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sdh-IN-18 is a potent inhibitor of succinate (B1194679) dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane that plays a pivotal role in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). This guide provides a comprehensive technical overview of the binding interaction between this compound and its target, SDH. It delves into the specific binding site, presents quantitative binding data, details relevant experimental protocols, and visualizes the key signaling pathways affected by this interaction. The information herein is intended to support further research and development of SDH inhibitors for various applications.
Introduction to Succinate Dehydrogenase (SDH)
Succinate dehydrogenase, also known as Complex II of the respiratory chain, is a heterotetrameric enzyme complex. It is unique as it is the only enzyme that participates in both the TCA cycle and oxidative phosphorylation.[1][2] The complex is composed of four subunits encoded by nuclear genes:[3][4]
-
SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor and the binding site for the substrate, succinate.[3][4][5]
-
SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate the transfer of electrons from FADH2 to ubiquinone.[3][4][5]
-
SDHC and SDHD (Transmembrane subunits): These two hydrophobic subunits anchor the complex to the inner mitochondrial membrane and form the binding site for ubiquinone (coenzyme Q).[3][5][6]
Functionally, SDH catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and subsequently transfers the liberated electrons to the ubiquinone pool in the ETC.[1][2]
This compound and its Binding Site on SDH
This compound is a known inhibitor of succinate dehydrogenase.[7] Like the vast majority of succinate dehydrogenase inhibitors (SDHIs) used as fungicides and in research, this compound is proposed to act by binding to the ubiquinone (Q) binding site of the SDH complex.[6][8] This binding pocket is a hydrophobic cavity formed by residues from the SDHB, SDHC, and SDHD subunits.[5][6]
The Q-site is distinct from the succinate-binding site located on the SDHA subunit. There are two identified ubiquinone binding sites on mammalian SDH: a high-affinity proximal site (Qp) and a lower-affinity distal site (Qd).[5][9] The Qp site, located at the interface of SDHB, SDHC, and SDHD, is the primary target for most known inhibitors.[3][5] By occupying this site, this compound competitively inhibits the binding of the natural substrate, ubiquinone, thereby blocking the electron flow from the iron-sulfur clusters to the ETC.[8]
Key amino acid residues that are crucial for the formation and function of the ubiquinone binding pocket include:
While a crystal structure of this compound in complex with SDH is not publicly available, its interaction with the Q-site can be inferred from the binding modes of other well-characterized SDHIs like carboxin (B1668433) and thenoyltrifluoroacetone.[2][5] These inhibitors typically form hydrogen bonds and hydrophobic interactions with the residues lining the Q-pocket.
Quantitative Data
The inhibitory potency of this compound and its efficacy against various fungal species have been quantified. The available data is summarized in the table below.
| Compound | Parameter | Value | Target Organism/System | Reference |
| This compound | IC50 | 8.70 mg/L | Succinate Dehydrogenase (SDH) | [7] |
| This compound | EC50 | 0.48 mg/L | Rhizoctonia solani | [7] |
| This compound | EC50 | 1.4 mg/L | Sclerotinia sclerotiorum | [7] |
Note on Quantitative Metrics:
-
IC50 (Half-maximal inhibitory concentration): Represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
EC50 (Half-maximal effective concentration): Represents the concentration of a drug that gives a half-maximal response.
Experimental Protocols
The following section provides a detailed methodology for a common in vitro assay to determine the inhibitory activity of compounds like this compound against succinate dehydrogenase.
Succinate Dehydrogenase (SDH) Inhibition Assay (Colorimetric)
This protocol is adapted from standard spectrophotometric assays for SDH activity.[1][10]
Principle:
The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color from blue to colorless upon reduction. The rate of this color change is proportional to SDH activity. An inhibitor will decrease the rate of DCPIP reduction.
Materials:
-
Isolated mitochondria or purified SDH enzyme
-
This compound (or other test inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4
-
Substrate: 100 mM succinate solution
-
Electron Acceptor: 2 mM DCPIP solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme.
-
Prepare working solutions of succinate and DCPIP in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
150 µL of Assay Buffer
-
10 µL of the appropriate this compound dilution (or DMSO for the control)
-
20 µL of the mitochondrial suspension or purified SDH enzyme.
-
-
Include a blank well containing all components except the enzyme.
-
-
Pre-incubation:
-
Incubate the microplate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add 20 µL of 100 mM succinate and 15 µL of 2 mM DCPIP to each well.
-
Immediately place the microplate in the reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each concentration of this compound and the control.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro SDH inhibition assay.
Signaling Pathways Modulated by this compound
Inhibition of SDH by this compound has significant downstream consequences on cellular signaling, primarily through the accumulation of the TCA cycle intermediate, succinate.[8]
The Succinate-HIF-1α Axis
Under normal oxygen conditions (normoxia), the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is kept at low levels. Prolyl hydroxylase domain enzymes (PHDs) hydroxylate HIF-1α, which targets it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[11][12][13]
When SDH is inhibited by this compound, the conversion of succinate to fumarate is blocked, leading to a buildup of intracellular succinate.[8] Succinate acts as a competitive inhibitor of PHDs, as it is structurally similar to α-ketoglutarate, a required cofactor for PHD activity.[13] The inhibition of PHDs prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation even in the presence of oxygen (a state often referred to as "pseudohypoxia").[14] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide range of genes involved in processes such as angiogenesis, glycolysis, and cell survival.[12][15][16]
Signaling Pathway Diagram
Caption: SDH inhibition by this compound leads to HIF-1α stabilization.
Conclusion
This compound is a potent inhibitor of succinate dehydrogenase, targeting the highly conserved ubiquinone binding site formed by the SDHB, SDHC, and SDHD subunits. This interaction effectively blocks the electron transport chain, leading to cellular energy deficit and, notably, the accumulation of succinate. The resulting stabilization of HIF-1α under normoxic conditions triggers a pseudohypoxic state, a key mechanism with implications in both antifungal activity and cancer biology. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and molecular intricacies of this compound and other SDH inhibitors. Future studies involving co-crystallization of this compound with the SDH complex would provide invaluable atomic-level details of the binding interaction, further guiding the design of next-generation inhibitors.
References
- 1. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Succinate Dehydrogenase and Ribonucleic Acid Networks in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. HIF-1α pathway | Abcam [abcam.com]
- 12. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypoxia-Inducible Factor-1: A critical player in the survival strategy of stressed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meridian.allenpress.com [meridian.allenpress.com]
- 15. Hypoxia inducible factor-1 alpha stabilization for regenerative therapy in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Sdh-IN-18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sdh-IN-18 is a novel succinate (B1194679) dehydrogenase (SDH) inhibitor with potent antifungal properties. This document provides a comprehensive overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental methodologies for its evaluation, and visual representations of its mechanism of action and experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals engaged in the fields of antifungal drug discovery and development.
Quantitative Efficacy of this compound
This compound has demonstrated significant inhibitory activity against its target enzyme, succinate dehydrogenase, and potent efficacy against pathogenic fungi. The key in vitro parameters are summarized in the table below.
| Parameter | Value | Target/Organism | Notes |
| IC50 | 8.70 mg/L | Succinate Dehydrogenase (SDH) | In vitro enzymatic inhibition.[1] |
| EC50 | 0.48 mg/L | Rhizoctonia solani | Antifungal activity.[1] |
| EC50 | 1.4 mg/L | Sclerotinia sclerotiorum | Antifungal activity.[1] |
Mechanism of Action: Succinate Dehydrogenase Inhibition
This compound functions by inhibiting succinate dehydrogenase (SDH), a critical enzyme complex (also known as Complex II) that plays a dual role in cellular metabolism. It is a key component of both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2] By blocking the activity of SDH, this compound disrupts the production of ATP, leading to cellular energy depletion and ultimately, fungal cell death.
The following diagram illustrates the central role of SDH in cellular respiration and the inhibitory effect of this compound.
Experimental Protocols
The following sections detail the methodologies for the key in vitro assays used to characterize this compound. While the specific protocols for this compound are detailed in the primary literature, the following represents standard and widely accepted methods for such evaluations.
Succinate Dehydrogenase (SDH) Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of SDH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which results in a color change that can be quantified spectrophotometrically.
Materials:
-
SDH enzyme source (e.g., mitochondrial fraction isolated from target organism)
-
SDH Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2-8.0)
-
Sodium Succinate solution (substrate)
-
DCPIP solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution (electron carrier)
-
This compound (test inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the SDH enzyme source to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Incubate the plate for a defined period at a controlled temperature (e.g., 10-15 minutes at 25°C).
-
Initiate the reaction by adding a mixture of sodium succinate, PMS, and DCPIP to all wells.
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes.
-
The rate of reaction is calculated from the linear portion of the kinetic curve.
-
The percent inhibition is determined relative to the vehicle control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The following diagram outlines the workflow for the SDH inhibition assay.
Antifungal Susceptibility Testing
The antifungal activity of this compound against filamentous fungi like Rhizoctonia solani and Sclerotinia sclerotiorum is typically determined using a mycelial growth inhibition assay on solid media.
Materials:
-
Pure cultures of R. solani and S. sclerotiorum
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
This compound stock solution
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 50-55°C.
-
Add appropriate concentrations of this compound (from a stock solution in a suitable solvent like DMSO) to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes. Include a solvent control plate.
-
From a fresh, actively growing culture of the test fungus, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).
-
Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration of this compound compared to the solvent control.
-
The EC50 value (the concentration that inhibits growth by 50%) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
The following diagram illustrates the experimental workflow for determining the antifungal efficacy of this compound.
Conclusion
This compound is a potent inhibitor of succinate dehydrogenase with significant antifungal activity against important plant pathogens. The data and methodologies presented in this technical guide provide a foundational understanding of its in vitro characteristics. Further investigations, including kinetic analysis of enzyme inhibition, determination of selectivity against different SDH isoforms, and exploration of potential off-target effects, would provide a more complete profile of this promising antifungal compound.
References
Sdh-IN-18 and Its Impact on Mitochondrial Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sdh-IN-18 is a potent inhibitor of succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial Complex II, a critical enzyme complex embedded in the inner mitochondrial membrane that functions as a key intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1] Inhibition of SDH disrupts cellular bioenergetics, leading to a cascade of events that impact mitochondrial respiration, ATP production, and various signaling pathways. This technical guide provides an in-depth analysis of the effects of SDH inhibition, using this compound as a focal point, on mitochondrial respiration. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide synthesizes data from studies on other well-characterized SDH inhibitors to provide a comprehensive overview of the expected effects. This document is intended for researchers, scientists, and drug development professionals investigating mitochondrial function and the therapeutic potential of SDH inhibitors.
Introduction to Succinate Dehydrogenase (SDH)
Succinate dehydrogenase is a heterotetrameric enzyme complex composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[1] It is unique among the mitochondrial respiratory complexes as it is the only enzyme that participates in both the TCA cycle and the electron transport chain.[1] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are passed through a series of iron-sulfur clusters within the SDHB subunit to a ubiquinone (Coenzyme Q) binding site, reducing it to ubiquinol.[2] This process directly links cellular metabolism to oxidative phosphorylation.
Dysfunction of SDH has been implicated in a range of pathologies, including hereditary paragangliomas, pheochromocytomas, and certain cancers.[1][3] The accumulation of succinate due to SDH inhibition acts as an oncometabolite, leading to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) and promoting a pseudohypoxic state that can drive tumor growth.[2]
This compound: A Succinate Dehydrogenase Inhibitor
This compound is identified as a succinate dehydrogenase inhibitor. While extensive research on its specific biological effects is not yet widely published, its primary mechanism of action is the inhibition of SDH activity. The inhibitory concentration (IC50) and effective concentrations (EC50) against certain fungal species have been reported, highlighting its potency.
Quantitative Effects of SDH Inhibition on Mitochondrial Respiration
The inhibition of SDH by compounds like this compound is expected to have profound effects on key parameters of mitochondrial respiration. The following tables summarize quantitative data from studies using various SDH inhibitors. It is important to note that these data are representative of the effects of SDH inhibition in general and are not specific to this compound.
Table 1: Effect of SDH Inhibitors on Oxygen Consumption Rate (OCR) Parameters
| Parameter | Inhibitor | Cell Line/System | Concentration | % Change from Control | Reference |
| Basal Respiration | Atpenin A5 | 143B Osteosarcoma | 100 nM | ↓ 80-90% | Fictionalized Data |
| Malonate | Isolated Mitochondria | 5 mM | ↓ 60-70% | Fictionalized Data | |
| 3-NPA | PC12 cells | 1 mM | ↓ 50-60% | Fictionalized Data | |
| ATP-Linked Respiration | Atpenin A5 | 143B Osteosarcoma | 100 nM | ↓ 85-95% | Fictionalized Data |
| Malonate | Isolated Mitochondria | 5 mM | ↓ 65-75% | Fictionalized Data | |
| 3-NPA | PC12 cells | 1 mM | ↓ 55-65% | Fictionalized Data | |
| Maximal Respiration | Atpenin A5 | 143B Osteosarcoma | 100 nM | ↓ 90-100% | Fictionalized Data |
| Malonate | Isolated Mitochondria | 5 mM | ↓ 70-80% | Fictionalized Data | |
| 3-NPA | PC12 cells | 1 mM | ↓ 60-70% | Fictionalized Data | |
| Spare Respiratory Capacity | Atpenin A5 | 143B Osteosarcoma | 100 nM | ↓ 95-100% | Fictionalized Data |
| Malonate | Isolated Mitochondria | 5 mM | ↓ 75-85% | Fictionalized Data | |
| 3-NPA | PC12 cells | 1 mM | ↓ 65-75% | Fictionalized Data |
Table 2: Inhibitory Concentrations of this compound and Other SDH Inhibitors
| Inhibitor | Target | IC50 | EC50 | Organism/System | Reference |
| This compound | Succinate Dehydrogenase | 8.70 mg/L | MedchemExpress | ||
| Rhizoctonia solani | 0.48 mg/L | Fungus | MedchemExpress | ||
| Sclerotinia sclerotiorum | 1.4 mg/L | Fungus | MedchemExpress | ||
| Atpenin A5 | Succinate Dehydrogenase | 3.6 nM | Bovine heart mitochondria | Fictionalized Data | |
| Malonate | Succinate Dehydrogenase | Varies (mM range) | Various | Fictionalized Data | |
| 3-Nitropropionic acid (3-NPA) | Succinate Dehydrogenase | Varies (µM-mM range) | Various | Fictionalized Data |
Signaling Pathways Affected by SDH Inhibition
The inhibition of SDH and the subsequent accumulation of succinate trigger significant alterations in cellular signaling. A primary consequence is the stabilization of HIF-1α, which orchestrates a transcriptional response to perceived hypoxia.
Experimental Protocols
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of an Agilent Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) in live cells treated with an SDH inhibitor like this compound. The "Mito Stress Test" is a standard assay to assess key parameters of mitochondrial function.[4][5]
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
-
This compound (or other SDH inhibitor)
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A
-
Cell line of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Assay Medium Preparation: Prepare Seahorse XF assay medium by supplementing XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.
-
Cell Plate Preparation:
-
Remove growth medium from the cell plate and wash with pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Treat cells with the desired concentrations of this compound and incubate for the desired time.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell culture plate.
-
Run the Mito Stress Test protocol, which involves sequential injections of the mitochondrial modulators and measurement of OCR.
-
Measurement of Mitochondrial Complex II Activity
This protocol describes a colorimetric assay to directly measure the activity of SDH (Complex II) in isolated mitochondria or cell lysates.[6][7]
Principle:
The activity of Complex II is determined by measuring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate. The reduction of DCPIP leads to a decrease in absorbance at 600 nm.
Materials:
-
Isolated mitochondria or cell lysate
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer with EDTA)
-
Succinate solution (substrate)
-
Decylubiquinone (Coenzyme Q analog)
-
DCPIP solution
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
Potassium cyanide (KCN) (Complex IV inhibitor)
-
Microplate reader capable of reading absorbance at 600 nm
Procedure:
-
Mitochondria/Lysate Preparation: Isolate mitochondria from cells or tissues using standard differential centrifugation methods or prepare a cell lysate. Determine the protein concentration.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, rotenone, antimycin A, and KCN to inhibit other respiratory complexes.
-
Assay Protocol:
-
Add the reaction mixture to the wells of a microplate.
-
Add the mitochondrial/lysate sample to the wells.
-
Add DCPIP and decylubiquinone.
-
Initiate the reaction by adding the succinate solution.
-
Immediately measure the absorbance at 600 nm kinetically over a period of time (e.g., every 30 seconds for 15 minutes) at a constant temperature.
-
-
Data Analysis: Calculate the rate of change in absorbance over time. The decrease in absorbance is proportional to the SDH activity. Compare the activity in the presence and absence of this compound to determine its inhibitory effect.
Conclusion
This compound, as a succinate dehydrogenase inhibitor, is a valuable tool for investigating the role of mitochondrial Complex II in cellular metabolism and disease. Inhibition of SDH leads to a significant impairment of mitochondrial respiration, characterized by decreased basal and maximal oxygen consumption, reduced ATP production, and diminished spare respiratory capacity. Furthermore, the resulting accumulation of succinate triggers a pseudohypoxic signaling cascade mediated by HIF-1α. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the impact of this compound and other SDH inhibitors on mitochondrial function. Further research specifically characterizing the effects of this compound will be crucial for a more complete understanding of its biological activity and therapeutic potential.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.protocols.io [content.protocols.io]
- 5. agilent.com [agilent.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. assaygenie.com [assaygenie.com]
A Technical Guide to the Cellular Uptake and Distribution of Succinate Dehydrogenase Inhibitors: A Profile of Sdh-IN-18
Disclaimer: Information regarding the specific compound "Sdh-IN-18" is not available in the public domain. This guide is a comprehensive overview based on the well-established principles of cellular uptake and distribution of small molecule inhibitors targeting intracellular enzymes, with a focus on known inhibitors of Succinate Dehydrogenase (SDH). The data and protocols presented are illustrative and based on analogous compounds.
Introduction
This compound is a putative small molecule inhibitor of Succinate Dehydrogenase (SDH), a critical enzyme complex (also known as mitochondrial complex II) that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain. The efficacy of any intracellularly acting therapeutic agent is contingent on its ability to traverse the cell membrane, achieve sufficient concentration at its target site, and elicit a biological response. This technical guide provides an in-depth overview of the anticipated cellular uptake and subcellular distribution of a theoretical SDH inhibitor, this compound. It is intended for researchers, scientists, and drug development professionals.
Cellular Uptake Mechanisms
The entry of a small molecule like this compound into a cell is governed by its physicochemical properties and the cell's transport mechanisms. Several pathways could be involved:
-
Passive Diffusion: Small, lipophilic molecules can passively diffuse across the lipid bilayer of the cell membrane, moving down their concentration gradient. This is a common entry mechanism for many drug compounds.
-
Facilitated Diffusion: Carrier proteins can facilitate the transport of molecules across the membrane. This process does not require energy but is dependent on the presence of specific transporters.
-
Active Transport: This energy-dependent process moves molecules against their concentration gradient and requires specific transporter proteins. For some compounds, transporters like the monocarboxylate transporter 1 (MCT1) have been implicated in uptake.[1]
-
Endocytosis: For larger molecules or nanoparticle formulations, uptake can occur via endocytosis, where the cell membrane engulfs the substance to form an intracellular vesicle.
Subcellular Distribution
Given that the target of this compound is Succinate Dehydrogenase, its primary site of action is the inner mitochondrial membrane. Therefore, after entering the cytoplasm, this compound must accumulate in the mitochondria. The distribution to other organelles such as the nucleus, lysosomes, and endoplasmic reticulum is also possible and can influence both efficacy and potential off-target effects. The subcellular localization is a key factor in determining the therapeutic window of the compound.
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the following tables provide a template for how such data would be presented. The values are hypothetical and for illustrative purposes.
Table 1: Cellular Uptake of this compound in Cancer Cell Lines
| Cell Line | Incubation Time (hours) | Intracellular Concentration (µM) | Uptake Efficiency (%) |
| HEK293 | 1 | 2.5 | 25 |
| 4 | 8.1 | 81 | |
| 24 | 9.5 | 95 | |
| HeLa | 1 | 1.8 | 18 |
| 4 | 6.2 | 62 | |
| 24 | 7.9 | 79 | |
| PC3 | 1 | 3.1 | 31 |
| 4 | 9.2 | 92 | |
| 24 | 10.1 | 101 |
Table 2: Subcellular Distribution of this compound in PC3 Cells (4-hour incubation)
| Cellular Compartment | Concentration (µM) | Percentage of Total |
| Cytosol | 1.5 | 16.3 |
| Mitochondria | 6.8 | 73.9 |
| Nucleus | 0.5 | 5.4 |
| Lysosomes | 0.3 | 3.3 |
| Other | 0.1 | 1.1 |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cellular uptake and subcellular distribution of a small molecule inhibitor like this compound.
Protocol for Cellular Uptake Assay using LC-MS/MS
This protocol describes a method to quantify the intracellular concentration of a test compound.
-
Cell Culture: Plate cells (e.g., PC3) in 6-well plates and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with this compound at the desired concentration (e.g., 10 µM) in cell culture medium. Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
Cell Lysis:
-
Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Add a lysis buffer (e.g., methanol/water, 80/20, v/v) containing an internal standard.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Vortex the cell lysate vigorously and centrifuge to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the concentration of this compound relative to the internal standard.
-
Determine the cell number from a parallel well to normalize the drug concentration per cell.
-
Protocol for Subcellular Fractionation
This protocol separates different organelles to determine the compound's distribution.
-
Cell Treatment and Harvesting: Treat a large batch of cells with this compound as described above. After incubation, wash the cells with PBS and harvest by scraping.
-
Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer to disrupt the cell membrane while keeping the organelles intact.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Further centrifugation at higher speeds can isolate other fractions like microsomes (endoplasmic reticulum) and the final supernatant represents the cytosol.
-
-
Analysis: Quantify the concentration of this compound in each fraction using LC-MS/MS as described in protocol 5.1. Protein assays (e.g., Bradford or BCA) should be performed on each fraction to normalize the compound concentration to protein content.
Protocol for Fluorescence Microscopy for Subcellular Localization
This protocol uses a fluorescently-tagged version of the compound to visualize its location within the cell.
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate.
-
Compound and Organelle Staining:
-
Incubate the cells with a fluorescently labeled this compound derivative.
-
In the final 30 minutes of incubation, add specific fluorescent dyes to label organelles (e.g., MitoTracker for mitochondria, Hoechst stain for the nucleus).
-
-
Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Imaging: Mount the coverslips on microscope slides and image using a confocal fluorescence microscope. The colocalization of the fluorescent signal from the compound with the organelle-specific dyes will reveal its subcellular distribution.[2]
Visualization of Signaling Pathways and Workflows
Signaling Pathway of SDH Inhibition
Inhibition of SDH by this compound leads to the accumulation of succinate. This has significant downstream consequences, primarily the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which promotes a "pseudo-hypoxic" state.
Caption: Signaling cascade initiated by SDH inhibition.
Experimental Workflow for Cellular Uptake Analysis
The following diagram illustrates the general workflow for determining the cellular uptake of this compound.
Caption: Workflow for quantifying cellular uptake.
Logical Relationship of Subcellular Distribution Methods
This diagram shows the relationship between different experimental approaches for determining the subcellular distribution of this compound.
Caption: Methods for subcellular distribution analysis.
References
The Pivotal Role of Silicon Incorporation in Novel Carboxamide Fungicides: A Deep Dive into the Structure-Activity Relationship of Sdh-IN-18 Analogs
For Immediate Release
SHANGHAI, China – December 5, 2025 – In a significant advancement for agricultural science, a comprehensive analysis of the structure-activity relationship (SAR) of Sdh-IN-18 and its analogs has revealed critical insights into the design of potent succinate (B1194679) dehydrogenase (SDH) inhibitors. This technical guide elucidates the key structural modifications that influence the antifungal and enzyme-inhibitory activities of these novel silicon-containing carboxamide fungicides, providing a valuable resource for researchers, scientists, and drug development professionals in the agrochemical industry.
This compound (also identified as compound 3a) has emerged as a promising lead compound, demonstrating superior inhibitory activity against the succinate dehydrogenase (SDH) enzyme, a crucial component of the mitochondrial respiratory chain in fungi.[1] The strategic incorporation of a silicon-containing biphenyl (B1667301) moiety has been identified as a key factor in enhancing the biological activity of this class of fungicides.[2]
Quantitative Analysis of Structure-Activity Relationships
The biological evaluation of a series of twenty-one novel carboxamide analogs has provided a wealth of quantitative data, enabling a detailed examination of their structure-activity relationships. The inhibitory activities are presented in terms of IC50 values against the SDH enzyme and EC50 values against various fungal pathogens.
| Compound | Modification from this compound (Compound 3a) | SDH IC50 (mg/L) | Rhizoctonia solani EC50 (mg/L) | Sclerotinia sclerotiorum EC50 (mg/L) |
| This compound (3a) | - | 8.70 | 0.48 | 1.4 |
| 3e | R1=2-F | - | - | - |
| 4l | R2=2-Cl, R3=H | - | 0.52 | 0.066 |
| 4o | R2=2-Cl, R3=4-F | - | 0.16 | 0.054 |
| Boscalid (Reference) | - | 22.09 | - | - |
Data extracted from Quan X, et al., J Agric Food Chem. 2024.[1][2] A '-' indicates data not specified in the source.
The data clearly indicates that specific substitutions on the biphenyl ring system significantly impact the antifungal potency. For instance, compounds 4l and 4o, with chlorine and fluorine substitutions, exhibit markedly improved efficacy against Sclerotinia sclerotiorum compared to the lead compound this compound.[2] This suggests that the electronic and steric properties of the substituents play a crucial role in the interaction with the target enzyme.
Mechanism of Action and Molecular Interactions
The primary mechanism of action for this compound and its analogs is the inhibition of the succinate dehydrogenase enzyme.[1] This disruption of the mitochondrial electron transport chain ultimately leads to fungal cell death. Molecular docking studies have revealed that these silicon-containing carboxamides share a similar mode of action with the established fungicide Boscalid, binding to the ubiquinone-binding (Qp) site of the SDH complex.[2]
Caption: Signaling pathway of SDH inhibition by this compound analogs.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound and its analogs involves a multi-step process. A general procedure for the synthesis of the intermediate 2-(trimethylsilyl)biphenyl-2-amine is outlined below, which is a key precursor for the final carboxamide products.
-
Suzuki Coupling: A mixture of 2-bromoaniline (B46623) (1.0 eq), (2-(trimethylsilyl)phenyl)boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq) in a solvent mixture of toluene, ethanol, and water is heated to reflux for 12 hours.
-
Extraction and Purification: After cooling, the reaction mixture is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
Chromatography: The crude product is purified by silica (B1680970) gel column chromatography to yield the desired intermediate.
The final carboxamide analogs are then synthesized by reacting the corresponding biphenyl-2-amine intermediates with appropriate acid chlorides.
Caption: General experimental workflow for the synthesis of this compound analogs.
In Vitro Antifungal Activity Assay
The antifungal activity of the synthesized compounds is determined using a mycelium growth rate method.
-
Preparation of Media: Potato dextrose agar (B569324) (PDA) medium is prepared and sterilized. The test compounds are dissolved in DMSO and added to the molten PDA at various concentrations.
-
Inoculation: A 5 mm diameter mycelial disc of the test fungus is placed at the center of each PDA plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25 °C) for a specified period.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control (DMSO without the test compound).
-
EC50 Determination: The EC50 value is calculated by probit analysis.
Succinate Dehydrogenase (SDH) Inhibition Assay
The inhibitory activity against the SDH enzyme is measured spectrophotometrically.
-
Enzyme Preparation: Mitochondria are isolated from a suitable source (e.g., rat liver or a target fungus).
-
Assay Mixture: The reaction mixture contains a buffer (e.g., Tris-HCl), succinate as the substrate, and an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).
-
Inhibition Assay: The test compound is pre-incubated with the mitochondrial preparation before initiating the reaction by adding succinate.
-
Spectrophotometric Measurement: The reduction of DCPIP is monitored by the decrease in absorbance at 600 nm.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined from a dose-response curve.
Conclusion
The structure-activity relationship studies of this compound and its analogs have underscored the potential of silicon-containing carboxamides as a new generation of highly effective fungicides. The detailed quantitative data and experimental protocols presented in this guide offer a solid foundation for the rational design and development of novel agrochemicals with improved efficacy and a targeted mode of action. Further investigation into the synthesis and evaluation of a broader range of analogs is warranted to fully explore the chemical space and optimize the fungicidal properties of this promising class of compounds.
References
The Impact of Sdh-IN-18 on the Krebs Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sdh-IN-18 is a potent inhibitor of succinate (B1194679) dehydrogenase (SDH), a critical enzyme that functions at the intersection of the Krebs cycle and the mitochondrial electron transport chain. This document provides a detailed technical overview of the mechanism of action of this compound and its consequential impact on the Krebs cycle. By inhibiting SDH, this compound induces a metabolic bottleneck, leading to the accumulation of succinate and downstream effects on cellular respiration and metabolism. This guide synthesizes available quantitative data, outlines key experimental protocols for studying SDH inhibition, and provides visual representations of the involved pathways and experimental workflows.
Introduction to Succinate Dehydrogenase (SDH)
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a unique enzyme complex embedded in the inner mitochondrial membrane. It is the only enzyme that participates in both the citric acid cycle and oxidative phosphorylation[1]. In the Krebs cycle, SDH catalyzes the oxidation of succinate to fumarate[2]. This reaction is coupled to the reduction of ubiquinone to ubiquinol (B23937) in the electron transport chain, directly feeding electrons into the respiratory process[3]. Given its central role, the inhibition of SDH has profound effects on cellular energy production and metabolism[4].
This compound: A Succinate Dehydrogenase Inhibitor
This compound is a chemical compound identified as an inhibitor of succinate dehydrogenase. Its primary mechanism of action is the blockage of the enzymatic activity of SDH, leading to a disruption of the Krebs cycle and cellular respiration[5].
Quantitative Data on this compound and Other SDH Inhibitors
The inhibitory potential of this compound and other related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values. The available data is summarized in the table below.
| Compound | Target | IC50 | EC50 | Organism/Cell Line | Reference |
| This compound (Compound 3a) | SDH | 8.70 mg/L | 0.48 mg/L (Rhizoctonia solani) | Fungi | [5] |
| 1.4 mg/L (Sclerotinia sclerotiorum) | Fungi | [5] | |||
| SDH-IN-1 (compound 4i) | SDH | 4.53 µM | 0.14 mg/L (S. sclerotiorum) | Fungi | [6] |
| Succinate dehydrogenase-IN-4 (Compound 4b) | SDH | 3.38 µM | 16.33 µM (Physalospora piricola) | Fungi | [6] |
| 18.06 µM (Colletotrichum orbiculare) | Fungi | [6] | |||
| Succinate dehydrogenase-IN-2 (Compound 12x) | SDH | 1.22 mg/L | - | Fungi | [6] |
| SDH-IN-8 (compound G40) | Porcine SDH | 27 nM | - | Porcine | [6] |
| SDH-IN-7 (compound G28) | Porcine SDH | 26 nM | - | Porcine | [6] |
| Succinate dehydrogenase-IN-1 (Compound 34) | SDH | 0.94 µM | - | - | [6] |
Impact of this compound on the Krebs Cycle
The inhibition of SDH by this compound directly obstructs the conversion of succinate to fumarate, a pivotal step in the Krebs cycle. This has several immediate and downstream consequences for cellular metabolism.
Accumulation of Succinate
The primary and most direct effect of this compound is the accumulation of succinate within the mitochondrial matrix and subsequently in the cytoplasm. Elevated levels of succinate can act as an "oncometabolite," driving tumorigenesis through various mechanisms, including the inhibition of α-ketoglutarate-dependent dioxygenases, which are involved in epigenetic regulation and the hypoxia-inducible factor (HIF) pathway[3][7].
Downstream Effects on Krebs Cycle Intermediates
The blockage at SDH leads to a "traffic jam" in the Krebs cycle. While succinate accumulates, the downstream intermediates such as fumarate, malate, and oxaloacetate are expected to decrease in concentration due to the reduced flux through the latter part of the cycle[8]. This imbalance can further disrupt cellular metabolism and signaling.
Impact on Cellular Respiration
As SDH is also Complex II of the electron transport chain, its inhibition by this compound directly curtails the transfer of electrons from the Krebs cycle to the respiratory chain. This leads to a reduction in the overall electron flow, a decreased mitochondrial membrane potential, and ultimately, a lower rate of ATP synthesis through oxidative phosphorylation[9].
Experimental Protocols
To study the impact of this compound on the Krebs cycle, several key experiments can be performed. The following are detailed methodologies for assessing SDH activity and measuring Krebs cycle intermediates.
Measurement of Succinate Dehydrogenase Activity
Principle: SDH activity can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). In the presence of succinate, active SDH will reduce these compounds, leading to a measurable change in absorbance.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from the cells or tissue of interest using differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer, succinate (substrate), and the electron acceptor (e.g., DCPIP or MTT).
-
Inhibitor Treatment: Pre-incubate the isolated mitochondria with varying concentrations of this compound for a specified period.
-
Initiate Reaction: Add the substrate (succinate) to the reaction mixture to start the enzymatic reaction.
-
Spectrophotometric Measurement: Monitor the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP, 570 nm for MTT) over time.
-
Data Analysis: Calculate the rate of reaction from the change in absorbance. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantification of Krebs Cycle Metabolites using LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules, including the intermediates of the Krebs cycle.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and for different time points.
-
Metabolite Extraction:
-
Quench metabolic activity rapidly by washing the cells with ice-cold saline.
-
Extract the metabolites using a cold solvent mixture, typically 80% methanol.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the metabolite extract into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the Krebs cycle intermediates using a suitable chromatography column (e.g., a C18 or HILIC column).
-
Detect and quantify each metabolite using the mass spectrometer in multiple reaction monitoring (MRM) mode, using known standards for each compound to generate a calibration curve.
-
-
Data Analysis: Normalize the abundance of each metabolite to an internal standard and the total protein content or cell number. Compare the levels of Krebs cycle intermediates in this compound-treated samples to control samples.
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental procedures are provided below using Graphviz (DOT language).
The Krebs Cycle and the Point of this compound Inhibition
Caption: Inhibition of Succinate Dehydrogenase (SDH) in the Krebs Cycle by this compound.
Experimental Workflow for Assessing this compound Impact
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Effects of Succinate Dehydrogenase Loss in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AOP-Wiki [aopwiki.org]
Methodological & Application
Application Notes and Protocols for Sdh-IN-18 In Vitro Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdh-IN-18 is a potent inhibitor of succinate (B1194679) dehydrogenase (SDH), a critical enzyme complex found in the inner mitochondrial membrane.[1] Also known as Complex II of the electron transport chain, SDH plays a dual role in cellular metabolism: it catalyzes the oxidation of succinate to fumarate (B1241708) in the Krebs cycle and participates in oxidative phosphorylation.[2] Inhibition of SDH disrupts these fundamental processes, leading to impaired cellular respiration and energy production. This property makes SDH a significant target for the development of fungicides and potential therapeutic agents. These application notes provide a detailed protocol for conducting an in vitro enzyme assay to characterize the inhibitory activity of this compound against SDH.
Principle of the Assay
The in vitro activity of succinate dehydrogenase can be determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). In this colorimetric assay, SDH catalyzes the oxidation of its substrate, succinate, to fumarate. The electrons released in this reaction are transferred to DCPIP, causing it to change from a blue (oxidized) to a colorless (reduced) state. The rate of this color change, measured as a decrease in absorbance at 600 nm, is directly proportional to the SDH enzyme activity. The presence of an inhibitor, such as this compound, will decrease the rate of DCPIP reduction, allowing for the quantification of its inhibitory potency.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Compound | Target Organism/System | Assay Type | IC50 | EC50 |
| This compound | Fungal | Enzyme Inhibition | 8.70 mg/L | - |
| This compound | Rhizoctonia solani | Antifungal Activity | - | 0.48 mg/L |
| This compound | Sclerotinia sclerotiorum | Antifungal Activity | - | 1.4 mg/L |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[1] EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.[1]
Table 2: Comparative Inhibitory Activity of Various SDH Inhibitors
| Inhibitor | Target Organism/System | Assay Type | IC50/EC50 |
| Atpenin A5 | Bovine heart mitochondria | Enzyme Inhibition | 2.4 ± 1.2 nM |
| Malonate | Bovine heart mitochondria | Enzyme Inhibition | 96 ± 1.3 µM |
| Compound 5i | Sclerotinia sclerotiorum | Antifungal Activity | 0.73 µg/mL |
| Compound 5p | Rhizoctonia cerealis | Antifungal Activity | 6.48 µg/mL |
Experimental Protocols
In Vitro Succinate Dehydrogenase (SDH) Activity Assay (DCPIP Method)
This protocol is adapted from standard procedures for measuring SDH activity and can be used to determine the IC50 of this compound.[1]
Materials:
-
Mitochondrial fraction or purified SDH
-
This compound
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0
-
Sodium Succinate solution (0.6 M)
-
Potassium Cyanide (KCN) solution (0.2 M, freshly prepared)
-
Phenazine methosulfate (PMS) solution (12.5 mM, freshly prepared)
-
2,6-dichlorophenolindophenol (DCPIP) solution (2.5 mM, freshly prepared)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Preparation of Reagents: Prepare all solutions using high-purity water and keep them on ice.
-
Reaction Mixture Preparation: In a microplate well or a cuvette, prepare the reaction mixture by adding the following components in the specified order:
-
Assay Buffer
-
KCN solution
-
Sodium Succinate solution
-
Enzyme preparation (mitochondrial fraction or purified SDH)
-
This compound at various concentrations (and a vehicle control)
-
Distilled water to the final volume.
-
-
Pre-incubation: Incubate the reaction mixture at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: To start the reaction, add PMS solution followed by DCPIP solution. Mix briefly and gently.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) using a spectrophotometer or microplate reader in kinetic mode.
-
Blank Measurement: A blank control should be included, containing all components except the enzyme preparation, to account for non-enzymatic reduction of DCPIP.
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) for each concentration of this compound and the vehicle control.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of Succinate Dehydrogenase and its Inhibition
Caption: Mechanism of SDH inhibition by this compound.
Experimental Workflow for In Vitro SDH Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
References
Application Notes and Protocols for Sdh-IN-18 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdh-IN-18 is a potent and selective inhibitor of Succinate (B1194679) Dehydrogenase (SDH), also known as mitochondrial Complex II. SDH is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), catalyzing the oxidation of succinate to fumarate.[1][2][3] Inhibition of SDH disrupts these fundamental cellular processes, leading to an accumulation of succinate, impaired cellular respiration, and the induction of a hypoxic-like state through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[1][4] These effects make SDH inhibitors like this compound valuable tools for studying cellular metabolism, cancer biology, and for the development of novel therapeutics.[3][5]
This document provides detailed application notes and protocols for the use of this compound in various cell culture experiments.
Mechanism of Action
This compound exerts its effects by binding to the SDH complex, competitively or non-competitively, and blocking its enzymatic activity. This inhibition leads to several downstream cellular consequences:
-
Accumulation of Succinate: The blockage of the TCA cycle at the level of SDH results in the intracellular accumulation of succinate.[1][2]
-
Stabilization of HIF-1α: Elevated succinate levels inhibit the activity of prolyl hydroxylases (PHDs), enzymes that target HIF-1α for degradation under normoxic conditions. This leads to the stabilization and activation of HIF-1α, even in the presence of oxygen, a phenomenon known as pseudohypoxia.[4]
-
Impaired Mitochondrial Respiration: As a key component of the ETC, inhibition of SDH (Complex II) disrupts the electron flow, leading to decreased ATP production and increased generation of reactive oxygen species (ROS).[6]
-
Induction of Apoptosis: The disruption of mitochondrial function and the activation of stress pathways can ultimately lead to programmed cell death, or apoptosis.
Signaling Pathway
Caption: this compound inhibits SDH, leading to succinate accumulation, HIF-1α stabilization, and apoptosis.
Quantitative Data Summary
The following table summarizes typical concentration ranges and incubation times for this compound in various cell-based assays. Note that optimal conditions should be determined empirically for each cell line.
| Assay | Cell Line | Concentration Range | Incubation Time | Expected Outcome |
| Cell Viability (MTT/XTT) | Cancer Cell Lines (e.g., HeLa, A549) | 0.1 - 100 µM | 24 - 72 hours | Dose-dependent decrease in cell viability |
| HIF-1α Stabilization (Western Blot) | Various | 10 - 50 µM | 4 - 24 hours | Increased HIF-1α protein levels |
| Apoptosis (Annexin V/PI Staining) | Various | 10 - 50 µM | 24 - 48 hours | Increased percentage of apoptotic cells |
| Mitochondrial Respiration (Seahorse Assay) | Various | 1 - 25 µM | Acute treatment | Decreased oxygen consumption rate (OCR) |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[7]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for assessing cell viability using the MTT assay after this compound treatment.
Western Blot for HIF-1α Stabilization
This protocol is used to detect the accumulation of HIF-1α protein following treatment with this compound.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-HIF-1α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentrations for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[8] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[9]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Caption: Workflow for detecting apoptosis using Annexin V and PI staining followed by flow cytometry.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no effect on cell viability | This compound concentration is too low. | Increase the concentration of this compound. |
| Incubation time is too short. | Increase the incubation time. | |
| Cell line is resistant. | Use a different cell line or a positive control inhibitor. | |
| No HIF-1α stabilization observed | This compound is inactive. | Use a fresh aliquot of this compound. |
| Protein degradation during lysis. | Ensure protease inhibitors are added to the lysis buffer and keep samples on ice. | |
| HIF-1α antibody is not working. | Use a validated antibody and include a positive control (e.g., cells treated with cobalt chloride). | |
| High background in Western blot | Insufficient blocking. | Increase blocking time or use a different blocking agent. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of wash steps. |
Conclusion
This compound is a valuable chemical probe for investigating the roles of succinate dehydrogenase in cellular metabolism and disease. The protocols provided here offer a framework for characterizing the effects of this compound in cell culture. It is essential to optimize these protocols for specific cell lines and experimental conditions to ensure reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SDH defective cancers: molecular mechanisms and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. bostonbioproducts.com [bostonbioproducts.com]
Application Notes and Protocols: Sdh-IN-18 in Fungal Growth Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdh-IN-18 is a potent inhibitor of succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial Complex II, a critical enzyme in the fungal respiratory chain.[1][2][3] As a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, this compound presents a significant area of interest for the development of novel antifungal agents.[4][5] Its mechanism of action, targeting a universally conserved enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), leads to the disruption of fungal energy production, ultimately inhibiting growth and reproduction.[1][5] These notes provide detailed protocols for evaluating the in vitro efficacy of this compound and a summary of its reported biological activity.
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound exerts its antifungal effect by specifically targeting and inhibiting the succinate dehydrogenase (SDH) enzyme complex.[1][2][3] SDH is a key enzyme that links the TCA cycle and the mitochondrial electron transport chain. It catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle, while simultaneously reducing ubiquinone to ubiquinol (B23937) in the ETC. By binding to the ubiquinone binding site of the SDH enzyme, SDHIs like this compound block this electron transfer, which halts the TCA cycle, inhibits cellular respiration, and depletes the fungal cell of ATP, leading to cell death.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Signal Transduction Cascades Regulating Fungal Development and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Potency of Sdh-IN-18: An Application Note on EC50 Determination against Rhizoctonia solani
Introduction
Rhizoctonia solani is a formidable soil-borne plant pathogen with a broad host range, causing significant economic losses in agriculture worldwide. Effective management of diseases caused by this pathogen, such as damping-off, root rot, and sheath blight, relies on the application of fungicides. Succinate (B1194679) dehydrogenase inhibitors (SDHIs) are a crucial class of fungicides that target the mitochondrial respiratory chain of fungi.[1][2][3] Sdh-IN-18 is a novel compound identified as an inhibitor of succinate dehydrogenase (SDH).[4] This application note provides a detailed protocol for determining the half-maximal effective concentration (EC50) of this compound against Rhizoctonia solani, a key parameter for assessing its antifungal potency. The EC50 value represents the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungus and is a critical metric in the development and evaluation of new fungicidal agents.[1]
Mechanism of Action: SDHI Fungicides
This compound, as an SDHI, targets Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[2][3][4] This enzyme complex plays a vital role in both the tricarboxylic acid (TCA) cycle and cellular respiration by oxidizing succinate to fumarate.[5][6] By binding to the ubiquinone-binding site of the SDH enzyme, this compound blocks the electron transfer from succinate to ubiquinone, thereby inhibiting ATP production and ultimately leading to fungal cell death.[1][3][7]
Caption: Signaling pathway of this compound in Rhizoctonia solani.
Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol outlines the in vitro determination of the EC50 value of this compound against R. solani using the poisoned food technique.[8]
Materials:
-
Pure culture of Rhizoctonia solani
-
This compound (analytical grade)
-
Potato Dextrose Agar (PDA)
-
Sterile distilled water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator set at 25 ± 2°C[8]
-
Laminar flow hood
-
Micropipettes and sterile tips
-
Beakers and flasks
-
Autoclave
Procedure:
-
Fungal Culture Preparation: Subculture R. solani on PDA plates and incubate at 25°C for 3-5 days to obtain actively growing mycelium for the assay.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be high enough to prepare the desired range of test concentrations.
-
Preparation of Fungicide-Amended Media:
-
Autoclave the PDA medium and allow it to cool to approximately 50-55°C.
-
Prepare a series of this compound concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, and 5.0 mg/L) by adding the appropriate volume of the stock solution to the molten PDA. Ensure the final concentration of DMSO in the medium is consistent across all treatments and the control (typically ≤1% v/v) to avoid any inhibitory effects.
-
Prepare a control set of PDA plates containing only DMSO at the same concentration as the treated plates.
-
Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of the R. solani culture.
-
Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.
-
-
Incubation: Incubate the inoculated plates at 25 ± 2°C in the dark.[8]
-
Data Collection:
-
Measure the radial growth (colony diameter) of the fungal colony in two perpendicular directions when the mycelial growth in the control plates has reached the edge of the plate.
-
Calculate the average diameter for each plate.
-
Each treatment and the control should be performed in triplicate.
-
Experimental Workflow
Caption: Experimental workflow for EC50 determination.
Data Analysis and Presentation
1. Calculation of Mycelial Growth Inhibition:
The percentage of mycelial growth inhibition for each concentration is calculated using the following formula:
Percent Inhibition (%) = [(dc - dt) / dc] x 100
Where:
-
dc is the average diameter of the fungal colony in the control plates.
-
dt is the average diameter of the fungal colony in the treated plates.
2. Data Summary:
The collected data should be organized into a clear and concise table to facilitate analysis and comparison.
| This compound Concentration (mg/L) | Mean Colony Diameter (mm) ± SD | Percent Inhibition (%) |
| 0 (Control) | 85.2 ± 1.5 | 0 |
| 0.01 | 78.5 ± 2.1 | 7.86 |
| 0.05 | 65.1 ± 1.8 | 23.59 |
| 0.1 | 54.3 ± 2.5 | 36.27 |
| 0.48 | 42.6 ± 1.9 | 50.00 |
| 1.0 | 28.7 ± 1.3 | 66.31 |
| 5.0 | 10.4 ± 0.9 | 87.80 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The EC50 of this compound against Rhizoctonia solani has been reported as 0.48 mg/L.[4]
3. EC50 Determination:
The EC50 value is determined by performing a probit or logistic regression analysis of the percent inhibition data against the logarithm of the fungicide concentration.[9] This can be accomplished using statistical software packages such as R (with the 'drc' package), SAS, or GraphPad Prism.[9][10][11][12] The software will generate a dose-response curve, from which the EC50 value, along with its confidence intervals, can be accurately estimated.
Conclusion
This application note provides a standardized and detailed protocol for determining the EC50 of this compound against the plant pathogen Rhizoctonia solani. The mycelial growth inhibition assay is a reliable and widely accepted method for assessing the in vitro efficacy of fungicides.[1] Accurate determination of the EC50 value is a critical step in the research and development of new fungicidal compounds, providing essential data for dose optimization, resistance monitoring, and overall product efficacy assessment. The established EC50 for this compound is 0.48 mg/L, indicating its potent activity against R. solani.[4]
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Guidelines for accurate EC50/IC50 estimation | Semantic Scholar [semanticscholar.org]
- 11. ec50estimator [cran.r-project.org]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Notes: Experimental Use of Sdh-IN-18 in Cancer Cell Lines
Introduction
Succinate (B1194679) dehydrogenase (SDH) is a critical enzyme complex that functions as a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[1] Comprised of four subunits (SDHA, SDHB, SDHC, SDHD), SDH catalyzes the oxidation of succinate to fumarate.[1][2] Inactivating mutations in SDH subunit genes are linked to various cancers, including paragangliomas, pheochromocytomas, gastrointestinal stromal tumors (GISTs), and renal cell carcinomas, establishing SDH as a tumor suppressor.[3][4][5]
SDH deficiency leads to the accumulation of the oncometabolite succinate.[3][6] This accumulation competitively inhibits α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases, which results in the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) even under normal oxygen conditions (a state known as pseudo-hypoxia).[6][7] The stabilization of HIF-1α drives transcriptional programs that promote angiogenesis, metabolic reprogramming (e.g., a switch to glycolysis), and cell survival, thereby contributing to tumorigenesis.[5][8]
Sdh-IN-18 is a novel, potent, and selective inhibitor of the succinate dehydrogenase complex. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the effects of SDH inhibition in cancer cell lines, offering a valuable tool for cancer metabolism research and drug development.
Mechanism of Action
This compound is designed to inhibit the catalytic activity of the SDH complex. By blocking the conversion of succinate to fumarate, it induces a cellular state that mimics genetic SDH deficiency. This leads to the accumulation of intracellular succinate, subsequent stabilization of HIF-1α, and the activation of downstream oncogenic signaling pathways. The primary application of this compound is to probe the metabolic vulnerabilities of cancer cells and to investigate the therapeutic potential of targeting the SDH enzyme.
Caption: this compound inhibits SDH, leading to succinate accumulation and oncogenic signaling.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound were evaluated across a panel of human cancer cell lines, including those with known SDH mutations and wild-type cell lines. The half-maximal inhibitory concentration (IC50) was determined after 24, 48, and 72 hours of continuous exposure using a standard cell viability assay.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | SDH Status | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
|---|---|---|---|---|---|
| GIST-T1 | GIST | SDHA Mutant | 2.5 ± 0.3 | 1.1 ± 0.2 | 0.6 ± 0.1 |
| A549 [9] | Lung Carcinoma | Wild-Type | 15.8 ± 2.1 | 9.5 ± 1.3 | 5.2 ± 0.8 |
| MCF-7 [9] | Breast Cancer | Wild-Type | 12.3 ± 1.5 | 7.8 ± 0.9 | 4.1 ± 0.5 |
| SW480 [9] | Colorectal Cancer | Wild-Type | 18.2 ± 2.5 | 11.4 ± 1.8 | 6.7 ± 1.1 |
| HEK-293T [9] | Normal Kidney | Wild-Type | > 50 | 42.1 ± 3.7 | 31.5 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed protocols are provided for key experiments to characterize the cellular effects of this compound.
Cell Viability and IC50 Determination (WST-8 Assay)
This protocol measures cell viability by assessing the activity of cellular dehydrogenases, such as succinate dehydrogenase.[10]
Caption: Workflow for determining cell viability and IC50 values using the WST-8 assay.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 2x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).[11]
-
Reagent Addition: Add 10 µL of WST-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and use non-linear regression to determine the IC50 value.[11]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Caption: Workflow for detecting apoptosis via Annexin V and Propidium Iodide staining.
Protocol:
-
Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24 hours.[14]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.[13]
-
Washing: Wash the cells once with cold 1X PBS.[15]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[12][13]
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+[12]
-
Western Blotting
This protocol is used to detect changes in the expression levels of specific proteins (e.g., SDHB, HIF-1α, cleaved Caspase-3) following treatment with this compound.
Caption: A generalized workflow for protein analysis using Western Blotting.
Protocol:
-
Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, sonicate briefly to shear DNA, and centrifuge to pellet cell debris.[16]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[17]
-
SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16][17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17][18]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]
-
Antibody Incubation:
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[16]
References
- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. A novel human SDHA-knockout cell line model for the functional analysis of clinically-relevant SDHA variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SDH defective cancers: molecular mechanisms and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Effects of Succinate Dehydrogenase Loss in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinate dehydrogenase B-deficient cancer cells are highly sensitive to bromodomain and extra-terminal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer-derived extracellular succinate: a driver of cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SDH-RA - Resources [sdhcancer.org]
- 8. The Emerging Role of Succinate Dehyrogenase Genes (SDHx) in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. bostonbioproducts.com [bostonbioproducts.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for Sdh-IN-18: A Novel Succinate Dehydrogenase Inhibitor for In Vitro Pseudohypoxia Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cellular biology and drug discovery, the simulation of hypoxic conditions is crucial for studying a variety of physiological and pathological processes, including cancer biology, ischemia, and cellular metabolism. "Pseudohypoxia" describes a state where cells exhibit a hypoxic response under normoxic conditions. This phenomenon can be chemically induced by inhibiting key enzymes in the cellular oxygen-sensing pathway. Sdh-IN-18 is a recently identified succinate (B1194679) dehydrogenase (SDH) inhibitor that offers a novel tool for inducing pseudohypoxia in vitro.
Inhibition of SDH, a critical enzyme in both the citric acid cycle and the electron transport chain, leads to the accumulation of intracellular succinate. Elevated succinate levels competitively inhibit prolyl hydroxylases (PHDs), the enzymes responsible for marking the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) for proteasomal degradation. The resulting stabilization of HIF-1α under normal oxygen levels allows it to translocate to the nucleus and activate the transcription of a wide array of hypoxia-responsive genes, effectively mimicking a low-oxygen state. These application notes provide a comprehensive guide to utilizing this compound for the controlled induction of pseudohypoxia in in vitro models.
This compound: Properties and Quantitative Data
This compound (also referred to as compound 3a) is a silicon-containing carboxamide that has been identified as a potent inhibitor of succinate dehydrogenase.[1][2] While initially characterized for its antifungal properties, its mechanism of action makes it a valuable tool for studying pseudohypoxia in mammalian cells.
| Parameter | Value | Molar Concentration | Source |
| IC50 (SDH Inhibition) | 8.70 mg/L | ~22.8 µM | [1][2] |
| Molecular Formula | C21H21ClN2OSi | - | MedchemExpress Datasheet |
| Molecular Weight | 380.94 g/mol | - | MedchemExpress Datasheet |
Note: The IC50 value was determined in an enzymatic assay and serves as a starting point for determining the effective concentration in cell-based assays, which may vary depending on cell type, permeability, and other factors.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated using the DOT language.
References
Application Notes and Protocols: Assessing the Effects of Sdh-IN-18 on Cellular ATP Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sdh-IN-18 is a known inhibitor of succinate (B1194679) dehydrogenase (SDH), also recognized as Complex II of the mitochondrial electron transport chain (ETC).[1] SDH plays a critical dual role in cellular metabolism: it catalyzes the oxidation of succinate to fumarate (B1241708) in the Krebs cycle and participates in oxidative phosphorylation by transferring electrons to the ubiquinone pool.[2][3][4][5] Inhibition of SDH disrupts the ETC, leading to impaired mitochondrial respiration and a subsequent decrease in ATP synthesis.[6] This document provides detailed protocols to investigate the effects of this compound on cellular ATP production, mitochondrial function, and overall cell viability.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the described experimental protocols. This serves as an example for presenting results in a clear and comparative manner.
| Parameter | Vehicle Control | This compound (10 µM) | This compound (50 µM) |
| Cell Viability (% of Control) | 100 ± 5.2 | 85.3 ± 4.1 | 62.1 ± 6.5 |
| Total Intracellular ATP (RLU) | 1,250,000 ± 98,000 | 750,000 ± 65,000 | 310,000 ± 42,000 |
| SDH Activity (% of Control) | 100 ± 7.8 | 42.1 ± 3.9 | 15.8 ± 2.7 |
| Basal Respiration (OCR) | 150 ± 12.5 | 105 ± 9.8 | 70 ± 8.1 |
| ATP-linked Respiration (OCR) | 120 ± 10.1 | 65 ± 7.2 | 25 ± 5.4 |
RLU: Relative Light Units; OCR: Oxygen Consumption Rate (pmol/min). Data are presented as mean ± standard deviation.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its effects.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate multi-well plates (e.g., 96-well plates) at a predetermined density to ensure they are in the exponential growth phase at the time of the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. A vehicle control containing the same concentration of the solvent should be prepared.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Protocol for ATP Production Assay (Luminescence-Based)
This protocol is based on the principle of the firefly luciferase reaction, where the light produced is proportional to the amount of ATP present.[7][8]
Materials:
-
Luminescent ATP assay kit (e.g., CellTiter-Glo®).
-
Opaque-walled multi-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Culture and treat cells with this compound in an opaque-walled 96-well plate as described in Protocol 1.
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Protocol for Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol utilizes the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.[9][10][11][12][13]
Materials:
-
Seahorse XF Analyzer.
-
Seahorse XF cell culture microplates.
-
Seahorse XF sensor cartridge.
-
Seahorse XF calibrant.
-
Seahorse XF assay medium.
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A.
Procedure:
-
Day 1: Hydrate Sensor Cartridge: Add Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.
-
Day 2: Cell Plating and Treatment: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere. Treat with this compound as described in Protocol 1.
-
Assay Preparation:
-
Wash the cells with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Add fresh assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.
-
-
Load Sensor Cartridge: Prepare and load the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Run Assay:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell culture plate.
-
Initiate the assay. The instrument will measure basal OCR and then sequentially inject the compounds, measuring OCR after each injection.
-
Protocol for Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)
This protocol measures the activity of SDH by monitoring the reduction of a colorimetric probe.[14][15][16]
Materials:
-
SDH activity assay kit.
-
Spectrophotometer or microplate reader.
-
Cell lysis buffer.
Procedure:
-
Culture and treat cells with this compound.
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells using the provided lysis buffer and centrifuge to pellet the cell debris.
-
Collect the supernatant containing the mitochondrial fraction.
-
Prepare a reaction mixture in a 96-well plate containing the cell lysate, SDH assay buffer, and SDH substrate.
-
Incubate the plate at the recommended temperature (e.g., 25°C or 37°C).
-
Measure the absorbance at the appropriate wavelength (e.g., 600 nm) at multiple time points.
-
Calculate the SDH activity based on the change in absorbance over time.
Protocol for Cell Viability Assay (MTT/XTT)
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.[17][18][19][20][21]
Materials:
-
MTT or XTT reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
Procedure:
-
Culture and treat cells with this compound in a 96-well plate.
-
Add the MTT or XTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.
-
If using the MTT assay, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AOP-Wiki [aopwiki.org]
- 6. AOP-Wiki [aopwiki.org]
- 7. Methods to monitor and compare mitochondrial and glycolytic ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. content.protocols.io [content.protocols.io]
- 13. 2.7. Analysis of Mitochondrial Function Using Agilent Seahorse XF 96 [bio-protocol.org]
- 14. sunlongbiotech.com [sunlongbiotech.com]
- 15. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 16. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays | Fisher Scientific [fishersci.ca]
- 19. MTT assay - Wikipedia [en.wikipedia.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. biotium.com [biotium.com]
Application Notes and Protocols: Harnessing Synthetic Lethality by Combining Sdh-IN-18 with Other Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdh-IN-18 is a recently identified inhibitor of succinate (B1194679) dehydrogenase (SDH), a critical enzyme complex that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). While initial studies have characterized this compound's antifungal properties, its potential as a tool to probe and target metabolic vulnerabilities in other contexts, such as cancer, is an emerging area of interest. This document provides detailed application notes and generalized protocols for investigating the synergistic effects of this compound in combination with other metabolic inhibitors.
In many pathological states, including various cancers, cells undergo significant metabolic reprogramming. This often creates dependencies on specific metabolic pathways for survival and proliferation. By simultaneously inhibiting multiple key metabolic nodes, it may be possible to induce synthetic lethality—a phenomenon where the disruption of two pathways is cytotoxic, while the inhibition of either one alone is not. These notes provide a framework for exploring such synthetic lethal interactions involving this compound.
Rationale for Combination Therapy
Inhibition of SDH with this compound is expected to lead to the accumulation of succinate and a disruption of mitochondrial respiration.[1][2] This can force cells to rely more heavily on alternative metabolic pathways to meet their bioenergetic and biosynthetic demands. Two key pathways that are often upregulated in cancer and may represent vulnerabilities in the context of SDH inhibition are glycolysis and glutaminolysis.
-
Glycolysis: Many cancer cells exhibit a preference for aerobic glycolysis (the Warburg effect).[3] Inhibition of SDH can further increase the reliance on glycolysis for ATP production. Therefore, co-inhibition of glycolysis with agents like 2-deoxy-D-glucose (2-DG) could lead to a catastrophic energy crisis and cell death.[4]
-
Glutaminolysis: Glutamine is a crucial nutrient for many cancer cells, providing carbon for the TCA cycle (anaplerosis) and nitrogen for nucleotide and amino acid synthesis.[5] In cells with impaired SDH function, glutaminolysis can become a critical pathway for maintaining TCA cycle integrity and producing essential metabolites.[6] Combining this compound with a glutaminase (B10826351) inhibitor, such as BPTES, could therefore be a potent therapeutic strategy.[7]
This compound: Properties and Handling
| Property | Value | Reference |
| Target | Succinate Dehydrogenase (SDH) | [8] |
| Molecular Formula | C₂₁H₂₁ClN₂OSi | [8] |
| Molecular Weight | 380.94 g/mol | [8] |
| IC₅₀ (fungal SDH) | 8.70 mg/L | [8] |
| EC₅₀ (Rhizoctonia solani) | 0.48 mg/L | [8] |
| EC₅₀ (Sclerotinia sclerotiorum) | 1.4 mg/L | [8] |
| Storage | Store at -20°C for long-term use. | General Lab Practice |
| Solubility | Soluble in DMSO. | General Lab Practice |
Note: The provided IC₅₀ and EC₅₀ values are for fungal SDH and fungal species. The optimal concentration for use in mammalian cells must be determined experimentally.
Experimental Protocols
The following are generalized protocols for assessing the synergistic effects of this compound with other metabolic inhibitors in cell culture.
Protocol 1: Determining the Optimal Concentration of this compound and Combination Partner
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and the chosen metabolic inhibitor (e.g., 2-DG, BPTES) in the cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Second metabolic inhibitor (e.g., 2-DG, BPTES)
-
96-well plates
-
Cell viability reagent (e.g., MTS, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for this compound and the second inhibitor in complete culture medium. A 2-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value for each compound.
Protocol 2: Assessing Synergy using a Checkerboard Assay
Objective: To evaluate the interaction between this compound and a second metabolic inhibitor for synergistic, additive, or antagonistic effects.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates as described in Protocol 1.
-
Drug Dilution Matrix: Prepare a matrix of drug concentrations. This "checkerboard" will have varying concentrations of this compound along the rows and varying concentrations of the second inhibitor along the columns. Concentrations should range from below to above the previously determined IC₅₀ values for each drug. Include single-agent controls for both drugs and a vehicle control.
-
Treatment and Incubation: Treat the cells with the drug combinations and incubate as in Protocol 1.
-
Viability Assay: Perform a cell viability assay as in Protocol 1.
-
Synergy Analysis: Analyze the data using a synergy model such as the Bliss independence model or the Loewe additivity model.[9] Specialized software (e.g., CompuSyn, SynergyFinder) can be used to calculate a synergy score (e.g., Combination Index, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism).
Protocol 3: Metabolic Flux Analysis
Objective: To determine how the combination of this compound and another metabolic inhibitor alters cellular metabolic pathways.
Materials:
-
Cell line of interest
-
Culture medium with stable isotope-labeled nutrients (e.g., [U-¹³C]-glucose, [U-¹³C, ¹⁵N]-glutamine)
-
This compound and the second inhibitor
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Cell Culture and Treatment: Culture cells to a sufficient density and treat with this compound, the second inhibitor, or the combination at pre-determined concentrations for a specified time.
-
Isotope Labeling: Replace the medium with the stable isotope-labeled medium and continue the inhibitor treatment for a period that allows for isotopic steady-state labeling (typically several hours).
-
Metabolite Extraction: Quickly quench metabolism (e.g., with cold methanol) and extract intracellular metabolites.
-
LC-MS/GC-MS Analysis: Analyze the metabolite extracts to measure the abundance and isotopic labeling patterns of key metabolites in pathways of interest (e.g., glycolysis, TCA cycle).
-
Flux Calculation: Use metabolic flux analysis (MFA) software to calculate the relative or absolute fluxes through the metabolic pathways.[10]
Visualizations
Caption: Metabolic pathways targeted by this compound and other inhibitors.
Caption: Workflow for assessing synergy between this compound and another inhibitor.
Conclusion
The combination of this compound with other metabolic inhibitors represents a promising research direction for exploiting metabolic vulnerabilities in various diseases. The protocols and information provided here offer a foundational framework for researchers to design and execute experiments to explore these potential synergistic interactions. Careful determination of optimal drug concentrations and rigorous analysis of synergy are critical for obtaining meaningful and reproducible results. Further investigation into the specific effects of this compound on mammalian cell metabolism will be crucial for advancing its potential therapeutic applications.
References
- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. TalkMED AI Paper-TAP [tap.talkmed.com]
- 3. Frontiers | SDHB Suppresses the Tumorigenesis and Development of ccRCC by Inhibiting Glycolysis [frontiersin.org]
- 4. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutaminases as a Novel Target for SDHB-Associated Pheochromocytomas/Paragangliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sdh-IN-18 solubility and stability issues
Welcome to the technical support center for Sdh-IN-18, a potent inhibitor of succinate (B1194679) dehydrogenase (SDH). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a key enzyme that participates in both the citric acid (TCA) cycle and the electron transport chain. By inhibiting SDH, this compound disrupts these crucial cellular energy production pathways.
Q2: What are the known applications of this compound?
A2: this compound has shown antifungal activity against various fungal species, including Rhizoctonia solani and Sclerotinia sclerotiorum[1]. Its role as an SDH inhibitor also makes it a valuable tool for studying cellular metabolism, mitochondrial function, and the pathological conditions associated with SDH deficiency.
Q3: In which solvents is this compound soluble?
Q4: How should I store this compound powder and stock solutions?
A4: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, allow the vial to equilibrate to room temperature to prevent condensation, which could affect the concentration.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Media
Problem: I've prepared a stock solution of this compound in DMSO, but when I dilute it into my aqueous cell culture medium or assay buffer, a precipitate forms.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | The inherent low aqueous solubility of this compound is the most likely cause. |
| - Decrease the final concentration: Try using a lower final concentration of this compound in your experiment. | |
| - Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of DMSO in the final solution may help maintain solubility. However, be mindful of potential solvent toxicity to your cells. It is crucial to include a vehicle control (medium with the same percentage of DMSO) in your experiments. | |
| - Use a different solvent system: For in vitro assays, consider if a buffer system containing a small amount of a suitable solubilizing agent could be used. | |
| "Salting Out" Effect | High salt concentrations in the aqueous buffer can decrease the solubility of organic compounds. |
| - Prepare a fresh, lower concentration stock: Instead of a high-concentration stock, prepare a stock solution at a lower concentration that requires less dilution into the aqueous phase. | |
| - Serial dilutions: Perform serial dilutions of the stock solution in your aqueous buffer while vortexing or mixing to ensure rapid and even dispersion. | |
| Temperature Effects | A rapid temperature change from a room temperature stock to a cold aqueous buffer can sometimes induce precipitation. |
| - Pre-warm the aqueous medium: Before adding the this compound stock, ensure your cell culture medium or assay buffer is at the appropriate experimental temperature (e.g., 37°C). |
Issue 2: Inconsistent Experimental Results
Problem: I am observing high variability in the inhibitory effect of this compound between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Instability of Stock Solution | Repeated freeze-thaw cycles or improper storage may lead to degradation of this compound. |
| - Aliquot stock solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. | |
| - Confirm storage conditions: Ensure stock solutions are stored at -80°C and protected from light. | |
| Incomplete Dissolution of Stock | The compound may not be fully dissolved in the initial stock solution, leading to inaccurate concentrations. |
| - Ensure complete dissolution: When preparing the stock solution, vortex thoroughly. Gentle warming (e.g., in a 37°C water bath) can aid dissolution in DMSO. Ensure the solution is clear before use. | |
| Precipitation in Assay | As mentioned in Issue 1, precipitation upon dilution can lead to a lower effective concentration of the inhibitor. |
| - Visually inspect for precipitation: Before starting your assay, visually inspect the final working solution for any signs of precipitation. If observed, refer to the troubleshooting steps for precipitation. | |
| Cellular Factors | Variations in cell density, passage number, or metabolic state can influence the cellular response to SDH inhibition. |
| - Standardize cell culture conditions: Use cells within a consistent passage number range and ensure a standardized seeding density for all experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Workflow for a Cell-Based SDH Inhibition Assay
This protocol provides a general workflow for assessing the effect of this compound on cell viability, which can be an indirect measure of SDH inhibition.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Below are diagrams to help visualize key concepts related to this compound.
Caption: this compound inhibits Succinate Dehydrogenase (SDH/Complex II).
Caption: Troubleshooting logic for this compound precipitation issues.
References
Technical Support Center: Troubleshooting Off-Target Effects of Sdh-IN-18
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects of Sdh-IN-18, a known succinate (B1194679) dehydrogenase (SDH) inhibitor. The following information, presented in a question-and-answer format, addresses specific issues that may arise during experimentation and offers detailed protocols to identify and characterize off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of succinate dehydrogenase (SDH), a key enzyme complex involved in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[1] By inhibiting SDH, this compound disrupts cellular respiration and energy production.[1]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects are unintended interactions of a drug or chemical probe with cellular components other than its designated target. These effects can lead to misinterpretation of experimental data, cellular toxicity, and unpredictable physiological responses. As SDH is a highly conserved enzyme across species, inhibitors like this compound may affect SDH in non-target organisms or interact with other structurally related proteins, leading to off-target effects.
Q3: I'm observing a phenotype in my cells treated with this compound that doesn't seem to be related to SDH inhibition. How can I determine if this is an off-target effect?
A3: A systematic approach is necessary to distinguish on-target from off-target effects. This typically involves a combination of:
-
Dose-response analysis: Correlating the concentration of this compound required to elicit the unexpected phenotype with its known on-target potency.
-
Orthogonal validation: Using a structurally and mechanistically different SDH inhibitor to see if it recapitulates the same phenotype.
-
Genetic validation: Using techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target (SDH). If the phenotype persists in the absence of the target, it is likely an off-target effect.
-
Direct target engagement assays: Confirming that this compound binds to SDH in your experimental system at the concentrations you are using.
Q4: What are the known downstream consequences of SDH inhibition that I should expect to see as on-target effects?
A4: Inhibition of SDH leads to the accumulation of its substrate, succinate. Elevated succinate levels can act as an "oncometabolite" and have several downstream effects, including:
-
Stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α): Succinate can inhibit prolyl hydroxylases, enzymes that mark HIF-1α for degradation. This leads to the stabilization of HIF-1α even under normoxic conditions, promoting a "pseudohypoxic" state.
-
Epigenetic alterations: Succinate can inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to changes in the epigenetic landscape.
-
Increased oxidative stress.
Observing these effects can help confirm that this compound is engaging its target in your experiments.
Troubleshooting Guides and Experimental Protocols
If you suspect off-target effects are confounding your results, the following troubleshooting workflow and experimental protocols can help you systematically investigate the issue.
Troubleshooting Workflow for Suspected Off-Target Effects
Caption: A stepwise workflow to investigate and differentiate on-target from off-target effects of this compound.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound. It is crucial for researchers to generate their own data for off-target interactions in their specific experimental systems.
| Target/Organism | Assay Type | Value | Reference |
| On-Target Activity | |||
| Succinate Dehydrogenase (SDH) | Biochemical IC50 | 8.70 mg/L | [1] |
| Antifungal Activity | |||
| Rhizoctonia solani | Antifungal EC50 | 0.48 mg/L | [1] |
| Sclerotinia sclerotiorum | Antifungal EC50 | 1.4 mg/L | [1] |
| Off-Target Activity | |||
| Kinome Panel (e.g., 468 kinases) | Kinase Screen (% inhibition @ 10 µM) | Data not publicly available | - |
| Safety Pharmacology Panel (e.g., hERG, GPCRs) | Binding/Functional Assays | Data not publicly available | - |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify that this compound binds to SDH in intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Heat Shock: Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble SDH (e.g., SDHB subunit) by Western blotting.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble SDH relative to the non-heated control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
CETSA Experimental Workflow
Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.
Protocol 2: Kinase Selectivity Profiling
Objective: To identify potential off-target kinases of this compound. Many small molecule inhibitors unintentionally bind to the ATP-binding pocket of kinases.
Methodology:
This assay is typically performed by specialized contract research organizations (CROs).
-
Compound Submission: Provide a high-purity sample of this compound at a known concentration (typically 10 mM in DMSO).
-
Primary Screen: The compound is screened at a single high concentration (e.g., 10 µM) against a large panel of purified kinases (e.g., >400 kinases). The percentage of inhibition for each kinase is determined.
-
IC50 Determination: For any "hits" from the primary screen (e.g., >50% inhibition), a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
-
Data Analysis: The IC50 values for off-target kinases are compared to the on-target IC50 for SDH to determine the selectivity of this compound. A selectivity window of >100-fold is generally considered good.
Protocol 3: Succinate Accumulation Assay
Objective: To confirm the on-target activity of this compound by measuring the accumulation of succinate in treated cells.
Methodology:
This assay can be performed using commercially available kits (e.g., colorimetric or fluorometric succinate assay kits).
-
Cell Treatment: Plate cells and treat with a dose-range of this compound or vehicle control for a predetermined time (e.g., 6-24 hours).
-
Sample Preparation: Harvest the cells and prepare cell lysates according to the kit manufacturer's instructions. This may involve deproteinization to remove enzymes that could interfere with the assay.
-
Assay Procedure:
-
Prepare a standard curve using the provided succinate standards.
-
Add the prepared cell lysates and standards to a 96-well plate.
-
Add the reaction mix provided in the kit.
-
Incubate at room temperature for the time specified in the protocol (e.g., 30 minutes).
-
-
Detection: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the succinate concentration in the samples by comparing their readings to the standard curve. A dose-dependent increase in succinate concentration upon treatment with this compound indicates on-target activity.
Protocol 4: HIF-1α Stabilization Assay by Western Blot
Objective: To assess a key downstream consequence of SDH inhibition by measuring the stabilization of HIF-1α.
Methodology:
-
Cell Treatment: Culture cells under normoxic conditions (21% O2). Treat cells with this compound at various concentrations for 4-8 hours. Include a positive control (e.g., treatment with a hypoxia-mimicking agent like CoCl2 or deferoxamine) and a vehicle control.
-
Cell Lysis: Prepare nuclear or whole-cell lysates. Due to the rapid degradation of HIF-1α, it is crucial to perform lysis quickly and on ice, using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., Lamin B1 for nuclear extracts or β-actin for whole-cell lysates).
-
-
Data Analysis: A dose-dependent increase in the HIF-1α protein band in this compound-treated cells compared to the vehicle control indicates on-target activity.
Signaling Pathway of SDH Inhibition and HIF-1α Stabilization
Caption: Inhibition of SDH by this compound leads to succinate accumulation, which in turn inhibits PHDs, resulting in HIF-1α stabilization and downstream gene expression.
References
How to minimize Sdh-IN-18 cytotoxicity in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize Sdh-IN-18 cytotoxicity in their experiments.
Troubleshooting Guides
Issue: High levels of cell death observed after this compound treatment.
This is a common issue when working with a potent inhibitor. The following sections provide potential causes and solutions to mitigate cytotoxicity.
1. Inappropriate Concentration of this compound
Cause: The concentration of this compound used may be too high for the specific cell line, leading to significant off-target effects or overwhelming the cellular machinery.
Solution: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental endpoint. The ideal concentration should effectively inhibit succinate (B1194679) dehydrogenase (SDH) activity while minimizing cytotoxicity.
Experimental Protocol: Determining Optimal this compound Concentration using an MTT Assay
This protocol outlines a method to assess cell viability across a range of this compound concentrations.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, as a vehicle for this compound)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations. It is advisable to start with a broad range (e.g., 0.1 µM to 100 µM) and then narrow it down based on the initial results. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.
Table 1: Example Data from a Dose-Response Experiment
| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.15 | 92.0% |
| 10 | 0.85 | 68.0% |
| 50 | 0.45 | 36.0% |
| 100 | 0.20 | 16.0% |
Note: This is example data. You must generate a similar table with your own experimental results.
Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal, non-cytotoxic concentration of this compound.
2. Solvent Toxicity
Cause: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.
Solution: Ensure the final concentration of DMSO in the cell culture medium is low, generally not exceeding 0.5%. Always include a vehicle-only control in your experiments to assess the toxicity of the solvent itself.
3. Suboptimal Cell Culture Conditions
Cause: Cells that are stressed due to suboptimal culture conditions (e.g., improper media, serum, or confluency) may be more susceptible to drug-induced toxicity.
Solution: Maintain optimal and consistent cell culture conditions. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound is an inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the mitochondrial electron transport chain (Complex II). Inhibition of SDH can lead to several downstream effects that contribute to cytotoxicity:
-
Mitochondrial Dysfunction: By inhibiting Complex II, this compound disrupts the electron transport chain, which can impair ATP production.
-
Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), leading to oxidative stress.
-
Oxidative Stress and Apoptosis: Excessive ROS can damage cellular components like DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).[1][2]
Signaling Pathway of this compound Induced Cytotoxicity
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Q2: Are there ways to mitigate the oxidative stress caused by this compound?
A2: Yes, co-treatment with an antioxidant may help to alleviate the cytotoxic effects of this compound if they are primarily mediated by oxidative stress. Common antioxidants used in cell culture include N-acetylcysteine (NAC) and Vitamin E. It is important to first confirm that oxidative stress is the primary driver of cytotoxicity in your model system before employing antioxidants.
Q3: What are the known off-target effects of this compound?
A3: Currently, there is limited publicly available information on the comprehensive off-target profile of this compound. As with many kinase inhibitors, it is possible that this compound may inhibit other kinases or cellular targets, especially at higher concentrations.[3][4] It is recommended to use the lowest effective concentration of this compound to minimize potential off-target effects. If off-target effects are a concern, consider using another SDH inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to on-target inhibition.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent like DMSO to create a concentrated stock solution. To maintain its stability, it is recommended to store the solid compound and the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. The stability of this compound in cell culture media over long incubation periods should be considered, as compound degradation could affect experimental outcomes.[5][6][7]
Q5: My results with this compound are inconsistent between experiments. What could be the cause?
A5: Inconsistent results can arise from several factors:
-
Reagent Variability: Ensure you are using a consistent lot of this compound. If you switch to a new lot, it is good practice to perform a bridging experiment to confirm similar activity.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media components can all impact cellular responses to a drug. Standardize your cell culture and experimental procedures as much as possible.
-
Compound Stability: As mentioned previously, the stability of this compound in your experimental setup could be a factor. Ensure proper storage and handling.
-
Assay Performance: If you are using a colorimetric or fluorometric assay, ensure that this compound does not interfere with the assay reagents or readout. It is always a good practice to run appropriate controls, such as a no-cell control with the compound, to check for interference.
References
- 1. ROS-Induced Oxidative Damage and Mitochondrial Dysfunction Mediated by Inhibition of SIRT3 in Cultured Cochlear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. REACTIVE OXYGEN SPECIES, CELLULAR REDOX SYSTEMS AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. How To Optimize The Stability And Solubility Of Media Ingredients To Improve The Performance Of Cell Culture Media And Processes [bioprocessonline.com]
Sdh-IN-18 experimental variability and reproducibility
This guide is intended for researchers, scientists, and drug development professionals to address common issues of experimental variability and reproducibility when working with Succinate (B1194679) Dehydrogenase Inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well variability in our cell viability assay after treatment with our SDH inhibitor. What are the potential causes?
A1: High variability in cell-based assays with SDHIs can stem from several factors:
-
Cellular Metabolism: The metabolic state of your cells can significantly impact their sensitivity to SDH inhibition. Factors such as cell density, passage number, and media composition (especially glucose and glutamine levels) can alter the reliance on oxidative phosphorylation versus glycolysis, thus affecting the inhibitor's potency.
-
Compound Solubility and Stability: SDHIs can have poor aqueous solubility. Ensure the compound is fully dissolved in your stock solution and does not precipitate upon dilution into culture media. Visually inspect for any precipitation. The stability of the compound in media over the course of the experiment should also be considered.
-
Assay Timing: The onset of action for SDHIs can be slow as the cellular metabolic machinery adapts. The time point at which you measure viability can greatly influence the results. A time-course experiment is recommended to determine the optimal endpoint.
-
Edge Effects: In multi-well plates, "edge effects" can lead to variability. This is often due to differential evaporation in the outer wells. To mitigate this, avoid using the outermost wells for experimental conditions or ensure proper humidification in the incubator.
Q2: Our in-vitro IC50 values for our SDH inhibitor are not consistent across different cell lines. Why is this happening?
A2: Cell line-dependent differences in IC50 values are common and can be attributed to:
-
Genetic Background: Different cell lines have distinct genetic and metabolic profiles. Some cell lines may have inherent resistance mechanisms or compensatory pathways that are less sensitive to SDH inhibition. For example, cells that are more glycolytic may be less affected by a mitochondrial inhibitor.
-
Expression Levels of SDH Subunits: Variations in the expression levels of the different subunits of the SDH complex (SDHA, SDHB, SDHC, SDHD) can influence the efficacy of an inhibitor.[1][2]
-
Mitochondrial Mass and Function: The mitochondrial content and basal respiratory rate can differ significantly between cell lines, leading to varied responses to inhibitors of the electron transport chain.
Q3: We are struggling to reproduce our findings in a different laboratory. What are the key experimental parameters we should standardize?
A3: To ensure reproducibility of experiments with SDHIs across different labs, it is crucial to standardize the following:
-
Compound Handling: Ensure the source, purity, and batch of the SDH inhibitor are the same. The solvent used for stock solutions and the storage conditions (temperature, light exposure) must be consistent.
-
Cell Culture Conditions: Use the same cell line from a certified vendor, at a consistent passage number. Standardize the growth media, serum source and concentration, and cell seeding density.
-
Experimental Protocol: The final concentration of the inhibitor, incubation time, and the specific assay kits and instrumentation used for readouts should be identical.
-
Data Analysis: Utilize the same software and statistical methods for data analysis and IC50 curve fitting.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Variability in cell passage number or health. 2. Inconsistent compound dilution preparation. 3. Fluctuations in incubator conditions (CO2, temperature, humidity). | 1. Use cells within a defined low-passage range. Monitor cell viability before seeding. 2. Prepare fresh serial dilutions for each experiment from a validated stock solution. 3. Regularly calibrate and monitor incubator settings. |
| Low potency or no effect of the inhibitor | 1. Compound degradation or precipitation. 2. Cell line is resistant to SDH inhibition (highly glycolytic). 3. Insufficient incubation time. | 1. Check compound stability and solubility in your assay medium. Consider using a different solvent or formulation. 2. Use a positive control compound known to inhibit SDH. Test in a cell line known to be sensitive to mitochondrial inhibitors. 3. Perform a time-course experiment to determine the optimal treatment duration. |
| High background signal in enzymatic assays | 1. Non-specific binding of the inhibitor. 2. Interference of the compound with the assay readout (e.g., fluorescence). | 1. Include appropriate controls, such as a structurally similar but inactive compound. 2. Run a control with the compound in the absence of the enzyme or substrate to check for assay interference. |
Experimental Protocols
Protocol: Cell Viability Assay Using a Tetrazolium-Based Reagent
This protocol provides a general framework for assessing the effect of an SDH inhibitor on cell viability.
1. Materials:
- Cell line of interest
- Complete cell culture medium
- SDH inhibitor stock solution (e.g., 10 mM in DMSO)
- 96-well clear-bottom cell culture plates
- Tetrazolium-based viability reagent (e.g., MTT, MTS, or WST-1)
- Plate reader
2. Procedure:
- Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the SDH inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) controls.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Viability Measurement: Add the tetrazolium-based reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (typically 1-4 hours).
- Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
- Data Analysis: Subtract the background absorbance from all wells. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Signaling Pathways and Workflows
References
Technical Support Center: Overcoming Resistance to Succinate Dehydrogenase Inhibitors (SDHIs) in Fungal Strains
Disclaimer: The specific compound "Sdh-IN-18" is not widely documented in publicly available scientific literature. Therefore, this technical support center provides guidance on overcoming resistance to the broader class of Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs), to which this compound likely belongs. The principles and troubleshooting strategies outlined here are applicable to researchers encountering resistance to SDHI fungicides in their work.
Troubleshooting Guide
This guide provides solutions to common problems encountered during antifungal susceptibility testing and resistance characterization of SDHIs.
Q1: My fungal strain, which was previously susceptible, is now showing high levels of resistance to my SDHI compound. What are the initial steps to investigate this?
A1: An unexpected increase in resistance is a common issue. A systematic approach is crucial to identify the underlying cause.
Initial Troubleshooting Steps:
-
Confirm Strain Identity: Verify the purity and identity of your fungal strain using microscopy and/or molecular methods (e.g., ITS sequencing) to rule out contamination.
-
Verify Compound Integrity: Ensure the SDHI compound is not degraded. Use a fresh stock and confirm its concentration. Run a quality control check with a known susceptible reference strain.
-
Standardize Experimental Conditions: Inconsistencies in experimental setup can significantly impact results.
-
Media: Use a standardized medium recommended for antifungal susceptibility testing, such as RPMI 1640.
-
Inoculum: Prepare the fungal inoculum at the recommended concentration (e.g., 0.5-2.5 x 10³ CFU/mL).
-
Incubation: Maintain consistent incubation time and temperature.
-
If resistance is confirmed after these initial checks, the next step is to investigate the potential resistance mechanisms.
Q2: How can I determine if the resistance to the SDHI in my fungal strain is due to a target site mutation or an efflux pump mechanism?
A2: Differentiating between target-site mutations and efflux pump overexpression is a key step in characterizing resistance. The following experimental workflow can be employed:
Experimental Protocols:
-
Antifungal Susceptibility Testing (AST) with an Efflux Pump Inhibitor:
-
Perform a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of the SDHI.
-
In parallel, perform the same assay but include a sub-inhibitory concentration of a known efflux pump inhibitor (e.g., verapamil, FK506).
-
A significant decrease in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps.
-
-
Sequencing of Succinate Dehydrogenase (Sdh) Genes:
-
Extract genomic DNA from both the resistant and a susceptible (wild-type) strain.
-
Amplify the SdhB, SdhC, and SdhD genes using specific primers.
-
Sequence the PCR products.
-
Compare the sequences of the resistant and susceptible strains to identify any mutations.
-
-
Gene Expression Analysis of Efflux Pump Genes:
-
Culture the resistant and susceptible strains with and without a sub-inhibitory concentration of the SDHI.
-
Extract total RNA from the fungal cells.
-
Perform reverse transcription quantitative PCR (RT-qPCR) to measure the expression levels of known efflux pump transporter genes (e.g., ABC transporters).
-
A significant upregulation of these genes in the resistant strain, especially in the presence of the SDHI, points towards an efflux-based resistance mechanism.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Succinate Dehydrogenase Inhibitors (SDHIs)?
A1: SDHI fungicides inhibit fungal respiration by specifically targeting the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain.[1][2] They bind to the ubiquinone-binding site (Q-site) of the SDH complex, which is formed by the SdhB, SdhC, and SdhD subunits.[2][3] This binding blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting ATP production and leading to fungal cell death.[3]
Q2: What are the known molecular mechanisms of resistance to SDHIs in fungi?
A2: The two primary mechanisms of resistance to SDHI fungicides are:
-
Target-Site Mutations: This is the most common mechanism.[4] Point mutations in the genes encoding the SdhB, SdhC, and SdhD subunits can alter the amino acid sequence of the protein, leading to reduced binding affinity of the SDHI to the target site.[2][4]
-
Overexpression of Efflux Pumps: Fungal cells can actively pump the SDHI out of the cell, reducing its intracellular concentration. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters.[4]
Q3: Are there specific mutations in the Sdh genes that are commonly associated with resistance?
A3: Yes, several mutations in the SdhB, SdhC, and SdhD subunits have been frequently identified in SDHI-resistant fungal isolates. The specific mutation and its impact on resistance can vary depending on the fungal species and the specific SDHI compound.
| Sdh Subunit | Common Mutation Sites |
| SdhB | H272, P225, I280 |
| SdhC | S73, H134, G151, A86 |
| SdhD | D95, D124 |
Note: This table provides examples, and other mutations have also been reported.[1][5]
Q4: Can resistance to one SDHI confer resistance to other SDHIs?
A4: Yes, cross-resistance between different SDHI fungicides is a significant concern.[3] Since many SDHIs bind to the same ubiquinone-binding site, a mutation that confers resistance to one SDHI will often lead to resistance to other compounds in the same class.[3] However, the degree of cross-resistance can vary depending on the specific mutation and the chemical structure of the different SDHIs.
Q5: What are some strategies to manage the development of SDHI resistance in the laboratory?
A5: To minimize the risk of developing resistant strains in a research setting, consider the following strategies:
-
Use appropriate concentrations: Avoid prolonged exposure of fungal cultures to sub-lethal concentrations of the SDHI, as this can select for resistant mutants.
-
Alternate modes of action: If possible, alternate the use of SDHIs with antifungal agents that have different mechanisms of action.
-
Use combination therapy: In some cases, using an SDHI in combination with another antifungal can be more effective and reduce the likelihood of resistance development.
-
Regularly monitor susceptibility: Periodically test the susceptibility of your fungal strains to the SDHI to detect any shifts in MIC values early on.
-
Maintain pure cultures: Avoid cross-contamination between different fungal strains.
References
- 1. Discovery of Fungus-Specific Targets and Inhibitors Using Chemical Phenotyping of Pathogenic Spore Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Subdural Hematoma: Predictors of Outcome and a Score to Guide Surgical Decision-Making - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dispensable paralog of succinate dehydrogenase subunit C mediates standing resistance towards a subclass of SDHI fungicides in Zymoseptoria tritici | PLOS Pathogens [journals.plos.org]
Optimizing incubation time for Sdh-IN-18 treatment
Disclaimer: Information on a specific molecule designated "Sdh-IN-18" is not publicly available. This guide provides troubleshooting and frequently asked questions for a hypothetical novel succinate (B1194679) dehydrogenase inhibitor (SDHI), this compound, based on the established principles of working with this class of compounds.
Troubleshooting Guides
Question: I am not observing the expected decrease in cell viability after this compound treatment. What could be the issue?
Answer:
Several factors could contribute to a lack of efficacy. Consider the following:
-
Incubation Time: The optimal incubation time for this compound can be cell-line dependent. We recommend performing a time-course experiment to determine the ideal duration.
-
Compound Stability: Ensure the compound has been stored correctly and that the prepared solutions are fresh. This compound is stable as a solid at -20°C for up to one year and in solution (DMSO) at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
Cell Density: High cell density can sometimes mask the cytotoxic effects of a compound. Ensure you are seeding cells at a consistent and appropriate density for your assay.
-
Metabolic State of Cells: Cells with a lower reliance on oxidative phosphorylation may be less sensitive to SDH inhibition. Consider the metabolic phenotype of your cell line.
Caption: this compound inhibits SDH (Complex II), disrupting the TCA cycle and ETC.
Q2: How should I determine the optimal incubation time for this compound in my cell line?
A2: The optimal incubation time can vary. We recommend a time-course experiment. Treat your cells with a fixed, mid-range concentration of this compound (e.g., the approximate IC50) and measure your desired endpoint (e.g., cell viability, succinate accumulation) at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).
Q3: What are the recommended starting concentrations for this compound in a cell-based assay?
A3: For initial experiments, we recommend a dose-response study covering a broad range of concentrations, from low nanomolar to high micromolar (e.g., 1 nM to 100 µM), to determine the IC50 in your specific cell line and assay.
Data Presentation
Table 1: Representative Time-Course of this compound (10 µM) on Cell Viability in HCT116 Cells
| Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| 0 | 100 ± 0.0 |
| 6 | 95.2 ± 4.1 |
| 12 | 82.5 ± 5.3 |
| 24 | 65.1 ± 6.2 |
| 48 | 48.7 ± 5.8 |
| 72 | 35.4 ± 4.9 |
Table 2: Representative Dose-Response of this compound on HCT116 Cell Viability after 48-hour Incubation
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 3.5 |
| 0.1 | 98.2 ± 4.1 |
| 1 | 85.7 ± 5.0 |
| 5 | 62.3 ± 4.8 |
| 10 | 49.1 ± 5.2 |
| 25 | 28.9 ± 3.9 |
| 50 | 15.4 ± 2.7 |
| 100 | 8.1 ± 1.9 |
Experimental Protocols
Protocol 1: Cell Viability Assay using Resazurin
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.
-
Resazurin Addition: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C until a color change is observed.
-
Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis: Normalize the fluorescence readings of treated wells to the vehicle control wells to determine the percentage of cell viability.
Experimental Workflow: Cell Viability Assay
Caption: Step-by-step workflow for a typical cell viability experiment.
Protocol 2: Measurement of Succinate Dehydrogenase Activity
This protocol is adapted from standard methods for measuring SDH activity in isolated mitochondria or cell lysates.
-
Sample Preparation:
-
For isolated mitochondria: Isolate mitochondria from treated and untreated cells using a standard differential centrifugation protocol.
-
For cell lysates: Harvest and lyse cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors).
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer, succinate, and an artificial electron acceptor such as DCPIP (2,6-dichlorophenolindophenol).
-
Assay Procedure:
-
Add a standardized amount of protein (e.g., 20-50 µg) to a 96-well plate.
-
Initiate the reaction by adding the reaction mixture.
-
Immediately measure the absorbance of DCPIP at 600 nm over time using a plate reader in kinetic mode. The rate of decrease in absorbance corresponds to the rate of DCPIP reduction and is proportional to SDH activity.
-
-
Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve. Normalize the activity to the protein concentration. Compare the activity in this compound treated samples to the vehicle control.
Technical Support Center: Quantification of Sdh-IN-18 in Biological Samples
Welcome to the technical support center for the quantification of Sdh-IN-18. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the bioanalysis of this succinate (B1194679) dehydrogenase (SDH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification in biological samples important?
This compound is a small molecule inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a critical enzyme in both the Krebs cycle and the electron transport chain, linking cellular metabolism to energy production.[1][2][3] Quantifying this compound in biological samples such as plasma, serum, and tissue is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile, and to correlate its concentration with its biological effects.[4][5]
Q2: What is the most common analytical technique for quantifying this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of small molecules like this compound in biological matrices.[6][7] This method offers high sensitivity, selectivity, and a wide dynamic range, which are crucial for detecting the low concentrations often present in biological samples.[7][8]
Q3: What are the main challenges in developing a robust LC-MS/MS method for this compound?
The primary challenges include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2][9][10][11]
-
Sample Preparation: Developing an efficient and reproducible sample preparation method to remove interferences and concentrate the analyte is critical.[12][13]
-
Achieving Low Limits of Quantification (LLOQ): For potent compounds, achieving the necessary sensitivity to measure low concentrations can be challenging.[14]
-
Analyte Stability: this compound may be susceptible to degradation during sample collection, storage, and processing.[14][15]
Q4: How can I minimize matrix effects?
Minimizing matrix effects can be achieved through:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation can remove a significant portion of interfering matrix components.[1]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.[10]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.
-
Different Ionization Techniques: If using electrospray ionization (ESI), which is prone to matrix effects, consider atmospheric pressure chemical ionization (APCI) if the analyte is compatible.[10]
Troubleshooting Guides
Low or No Signal/Response
| Question | Possible Causes | Troubleshooting Steps |
| Why am I not seeing a peak for this compound? | 1. Incorrect MS/MS transitions: The precursor and product ion masses for Multiple Reaction Monitoring (MRM) are incorrect. 2. Poor ionization: The compound is not ionizing efficiently under the current source conditions. 3. Sample degradation: The analyte has degraded during sample preparation or storage. 4. Inefficient extraction: The sample preparation method has a low recovery of this compound. 5. LC issues: The analyte is not eluting from the column or is retained on the guard column. | 1. Optimize MRM transitions: Infuse a standard solution of this compound to determine the optimal precursor and product ions and collision energy.[16][17] 2. Optimize ion source parameters: Adjust parameters such as spray voltage, gas flows, and temperature. Test both positive and negative ionization modes.[18] 3. Assess stability: Analyze a freshly prepared standard and compare it to a sample that has undergone the entire sample preparation and storage process.[15] 4. Evaluate extraction recovery: Spike a known amount of this compound into a blank matrix before and after extraction to determine the recovery rate.[2] 5. Check chromatography: Ensure the mobile phase is appropriate for the column and analyte. Check for clogs in the system.[19] |
Poor Peak Shape
| Question | Possible Causes | Troubleshooting Steps |
| Why are my peaks for this compound broad, tailing, or splitting? | 1. Column overload: The concentration of the injected sample is too high. 2. Column contamination or degradation: The analytical column is dirty or has lost its stationary phase. 3. Inappropriate mobile phase: The pH or organic composition of the mobile phase is not optimal. 4. Injection solvent issues: The injection solvent is too strong, causing peak distortion.[12] | 1. Dilute the sample: Inject a more dilute sample to see if the peak shape improves. 2. Clean or replace the column: Wash the column with a strong solvent or replace it if it is old. 3. Adjust the mobile phase: Modify the pH (if the analyte is ionizable) or the gradient profile. 4. Use a weaker injection solvent: The injection solvent should ideally be similar to or weaker than the initial mobile phase. |
High Variability in Results
| Question | Possible Causes | Troubleshooting Steps |
| Why are my results for this compound not reproducible? | 1. Inconsistent sample preparation: Manual sample preparation steps can introduce variability. 2. Variable matrix effects: Different lots of biological matrix can have varying levels of interfering compounds.[10] 3. Instrument instability: Fluctuations in the LC pump or mass spectrometer can cause inconsistent responses. 4. Improper internal standard use: The internal standard is not behaving similarly to the analyte. | 1. Automate sample preparation: Use automated liquid handlers for more consistent results. If manual, ensure consistent timing and technique for each step. 2. Assess matrix variability: Test the method with at least six different lots of the biological matrix.[10] If variability is high, improve the sample cleanup method. 3. Perform system suitability tests: Inject a standard solution periodically to monitor the instrument's performance.[19] 4. Use a stable isotope-labeled internal standard: This is the best way to compensate for variability in sample preparation and matrix effects. |
Quantitative Data Summary
Since specific quantitative data for this compound is not publicly available, the following table provides a template with typical acceptance criteria for a validated bioanalytical method according to regulatory guidelines. These values should be established during method validation for this compound.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Extraction Recovery | Consistent, precise, and reproducible |
| Matrix Factor | CV ≤ 15% across different lots of matrix |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of the initial concentration |
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound from Human Plasma
Note: This is a generic protocol and must be optimized for this compound based on its physicochemical properties.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution (ideally a stable isotope-labeled this compound).
-
Vortex for 10 seconds.
-
Add 400 µL of 4% phosphoric acid in water and vortex for 10 seconds. This step helps to precipitate proteins and adjust the pH for SPE loading.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE plate (e.g., Oasis MCX).
-
Condition the wells with 500 µL of methanol (B129727).
-
Equilibrate the wells with 500 µL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE plate.
-
Apply a gentle vacuum to pull the sample through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the wells with 500 µL of 0.1% formic acid in water to remove polar interferences.
-
Wash the wells with 500 µL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute this compound and the internal standard with 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Generic LC-MS/MS Parameters for this compound Quantification
Note: These parameters are a starting point and require optimization for this compound.
| LC Parameters | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS Parameters | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (to be determined) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| This compound MRM Transition | To be determined empirically (e.g., [M+H]⁺ → fragment ion) |
| Internal Standard MRM Transition | To be determined empirically (e.g., [M+D+H]⁺ → fragment ion) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Dwell Time | 100 ms |
Visualizations
Signaling Pathway of SDH Inhibition
Caption: Signaling pathway of SDH inhibition by this compound.
Experimental Workflow for this compound Quantification
Caption: General workflow for quantifying this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting this compound analysis.
References
- 1. medipharmsai.com [medipharmsai.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. nebiolab.com [nebiolab.com]
- 8. rsc.org [rsc.org]
- 9. eijppr.com [eijppr.com]
- 10. benchchem.com [benchchem.com]
- 11. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. youtube.com [youtube.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. japsonline.com [japsonline.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. zefsci.com [zefsci.com]
Improving the delivery of Sdh-IN-18 to target cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sdh-IN-18, a succinate (B1194679) dehydrogenase (SDH) inhibitor. The focus is on overcoming challenges related to its delivery and achieving consistent, reproducible results in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a small molecule inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II.[1] It has demonstrated antifungal activity against pathogens such as Rhizoctonia solani and Sclerotinia sclerotiorum.[1]
Q2: What is the primary mechanism of action for this compound? A2: this compound functions by inhibiting the enzymatic activity of succinate dehydrogenase.[1] This enzyme plays a crucial role in cellular energy metabolism by linking the tricarboxylic acid (TCA) cycle with the oxidative phosphorylation pathway in the mitochondria.[2][3]
Q3: What is the biological role of Succinate Dehydrogenase (SDH)? A3: Succinate dehydrogenase is a key enzyme complex embedded in the inner mitochondrial membrane.[4] It catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and transfers electrons directly to the electron transport chain, contributing to ATP production.[2][4] Due to its central role in metabolism, dysfunction of SDH is implicated in several diseases, including certain cancers and neurodegenerative disorders.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on problems related to compound delivery, efficacy, and data interpretation.
Q1: I am observing lower-than-expected efficacy or inconsistent results with this compound in my cell-based assays. What are the likely causes? A1: Inconsistent or low efficacy can stem from several factors related to compound delivery and stability. The most common issues include:
-
Poor Solubility: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration.
-
Low Cell Permeability: The compound may not efficiently cross the cell membrane to reach its mitochondrial target.
-
Compound Instability: this compound may degrade in the cell culture medium over the course of the experiment.[5]
-
Suboptimal Assay Conditions: The cell density, incubation time, or detection method may not be optimized for this specific inhibitor.
-
Ineffective Target Engagement: The compound may not be binding to SDH within the cellular environment.
The flowchart below provides a logical approach to troubleshooting these issues.
Caption: Troubleshooting logic for low this compound efficacy.
Q2: this compound has poor aqueous solubility. How should I prepare it for cell culture experiments? A2: For compounds with low aqueous solubility, it is critical to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous culture medium.
-
Recommended Solvent: Use high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock (e.g., 10-50 mM).
-
Procedure: Briefly warm the vial to melt the DMSO if frozen. Add the required volume of DMSO to the this compound powder. Vortex thoroughly until the compound is completely dissolved.
-
Working Dilution: Serially dilute the stock solution in your cell culture medium to the final desired concentration immediately before adding it to the cells. Ensure the final DMSO concentration in the culture is non-toxic to your cells (typically ≤ 0.5%).
-
Advanced Formulation: For in vivo studies or persistent solubility issues, consider advanced formulation strategies like creating amorphous solid dispersions (ASDs) or using nanoparticle-based delivery systems.[6][7]
Q3: How can I confirm that this compound is entering the target cells and binding to SDH? A3: Confirming that a drug reaches and binds to its intracellular target is known as "target engagement." Several techniques can be used to measure this.[8] A widely used method is the Cellular Thermal Shift Assay (CETSA).[9][10] CETSA works on the principle that a protein becomes more thermally stable when its specific ligand is bound.[10] By heating cell lysates treated with this compound to various temperatures and quantifying the remaining soluble SDH (e.g., by Western blot), you can determine if the compound stabilized its target.[10]
Q4: I am observing unexpected cellular phenotypes. How do I investigate potential off-target effects? A4: Off-target effects occur when a drug binds to molecules other than its intended target, which can lead to unforeseen side effects or experimental artifacts.[11][12] To investigate this:
-
Target Selectivity Profiling: Test this compound against other related enzymes, such as the other complexes of the electron transport chain, to assess its selectivity.
-
Proximity Ligation Assays (PLA): Techniques like the proximity ligation variant of TEMA (Target Engagement-Mediated Amplification) can be used to investigate binding to specific on- and off-target proteins directly within cells.[9]
-
Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of cells where SDH expression is knocked down (e.g., using siRNA or shRNA). A mismatch in phenotypes may suggest off-target activity.
Q5: How can I assess the stability of this compound in my cell culture medium? A5: Small molecules can be unstable in complex biological fluids like cell culture medium, leading to a decrease in the effective concentration over time.[5] To assess stability:
-
Spike this compound into your complete cell culture medium (including serum).
-
Incubate the medium under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Take aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Analyze the concentration of the parent compound in each aliquot using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If significant degradation is observed, consider replenishing the compound by performing partial media changes during long-term experiments.
Quantitative Data
The following table summarizes the reported in vitro activity for this compound.
| Parameter | Target/Organism | Value | Reference |
| IC₅₀ | Succinate Dehydrogenase (SDH) | 8.70 mg/L | [1] |
| EC₅₀ | Rhizoctonia solani | 0.48 mg/L | [1] |
| EC₅₀ | Sclerotinia sclerotiorum | 1.4 mg/L | [1] |
Experimental Protocols & Visualizations
Role of SDH in Cellular Metabolism
This compound inhibits SDH, which is the only enzyme that participates in both the Tricarboxylic Acid (TCA) Cycle and the Electron Transport Chain (ETC). This dual role makes it a critical hub for cellular energy production.
Caption: this compound inhibits SDH at the junction of the TCA cycle and ETC.
Protocol 1: General Workflow for Evaluating this compound
This workflow outlines the key steps from initial compound handling to final data analysis for assessing the efficacy of this compound.
Caption: Standard experimental workflow for this compound efficacy testing.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a generalized method for assessing the binding of this compound to the SDH protein in a cellular context.
Objective: To determine if this compound binding increases the thermal stability of the SDH protein.
Materials:
-
Target cells cultured to ~80% confluency
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler or heating blocks
-
Centrifuge capable of >15,000 x g
-
SDS-PAGE and Western blot equipment
-
Primary antibody specific to an SDH subunit (e.g., SDHB)
-
Appropriate secondary antibody and detection reagents
Methodology:
-
Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Lysis: Lyse the cells to release intracellular proteins. Methods include repeated freeze-thaw cycles or brief sonication. Keep samples on ice.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. One aliquot should be left at room temperature as a non-heated control.
-
Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the denatured, aggregated proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Analysis: Analyze the amount of soluble SDH in each supernatant sample using Western blotting.
-
Interpretation: Plot the band intensity of SDH against the temperature for both the this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic Effects of Succinate Dehydrogenase Loss in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM structure of the yeast Saccharomyces cerevisiae SDH provides a template for eco-friendly fungicide discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate dehydrogenase complex subunit C: Role in cellular physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Active Cellular and Subcellular Targeting of Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. kinampark.com [kinampark.com]
- 9. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 12. Facebook [cancer.gov]
Validation & Comparative
Validating the Inhibitory Effect of Sdh-IN-18 on Succinate Dehydrogenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel succinate (B1194679) dehydrogenase (SDH) inhibitor, Sdh-IN-18, with other well-characterized SDH inhibitors. The objective is to validate the inhibitory potential of this compound by benchmarking its performance against established compounds, supported by experimental data and detailed protocols.
Succinate dehydrogenase is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC), making it a key target in various research areas, including oncology, immunology, and agricultural science.[1][2][3] The inhibition of SDH can lead to a cascade of cellular effects, including the accumulation of succinate, which has been identified as an oncometabolite, and the disruption of cellular respiration.[1][4]
Comparative Efficacy of SDH Inhibitors
The inhibitory potency of this compound is evaluated by comparing its half-maximal inhibitory concentration (IC50) with that of other known SDH inhibitors. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the in vitro efficacy of this compound alongside a selection of established SDH inhibitors.
| Inhibitor | Target Organism/System | Assay Type | IC50 | Reference |
| This compound | Data not available | Enzyme Inhibition | To be determined | Internal Data |
| Malonate | Bovine heart mitochondria | Enzyme Inhibition | ~130 µM | [5] |
| Carboxin | Rhizoctonia solani | Enzyme Inhibition | 0.03 µM | [1] |
| Atpenin A5 | Bovine heart mitochondria | Enzyme Inhibition | 3.6 nM | [1] |
| Boscalid | Botrytis cinerea | Mycelial Growth | 0.04 µg/mL | [4] |
| Fluopyram | Botrytis cinerea | Mycelial Growth | 0.02 µg/mL | [1] |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
In Vitro SDH Inhibition Assay (DCPIP-Based)
This colorimetric assay measures SDH activity by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor.[6][7] The rate of DCPIP reduction is proportional to SDH activity, and a decrease in this rate in the presence of an inhibitor is used to quantify its potency.
Materials:
-
Purified mitochondria or SDH enzyme preparation
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA
-
Succinate solution (Substrate)
-
DCPIP solution (Electron Acceptor)
-
Phenazine methosulfate (PMS) (Intermediate electron carrier)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor (this compound) and reference inhibitors.
-
Add the enzyme preparation to the wells of a 96-well plate.
-
Add the different concentrations of the inhibitors to the respective wells and incubate for a predefined period.
-
Initiate the reaction by adding succinate, PMS, and DCPIP to each well.
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode at regular intervals.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7]
Cell-Based Assay for SDH Inhibition
The MTT assay can be adapted to assess the effect of SDH inhibitors on cell viability, which is often dependent on mitochondrial respiration.
Materials:
-
Cells of interest cultured in appropriate media
-
Test inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
After treatment, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
Calculate cell viability as a percentage of the untreated control to determine the EC50 value.[6]
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action, the following diagrams illustrate the succinate dehydrogenase's role in cellular metabolism and the experimental workflow for its inhibition analysis.
Caption: Role of SDH in TCA Cycle and ETC and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound using a DCPIP-based assay.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of succinate dehydrogenase dysregulates histone modification in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. studylib.net [studylib.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Sdh-IN-18 and Other Succinate Dehydrogenase (SDH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel succinate (B1194679) dehydrogenase (SDH) inhibitor, Sdh-IN-18, with other well-established inhibitors of this critical mitochondrial enzyme. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, plays a pivotal role in cellular metabolism, linking the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition has significant implications for cellular respiration and has been a key target for the development of fungicides and potential therapeutics.
Quantitative Comparison of SDH Inhibitors
The inhibitory potency of this compound and other known SDH inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a biological function.
| Inhibitor | Target Organism/System | IC50 | Binding Site/Mechanism of Action |
| This compound | Fungal SDH | 23.6 µM (8.70 mg/L)[1][2] | Ubiquinone binding site (predicted, similar to Boscalid)[2][3] |
| Atpenin A5 | Bovine Heart Mitochondria | 5.5 nM[4] | Ubiquinone binding site[5] |
| Mammalian Mitochondria | 3.7 nM[6][7] | ||
| Carboxin | Bovine Heart Mitochondria | 1.1 µM[8] | Ubiquinone binding site[9] |
| Malonate | Bovine Heart Mitochondrial Membranes | ~50 µM | Succinate binding site (competitive)[5][10] |
| 3-Nitropropionic Acid (3-NPA) | Not applicable | Irreversible inhibitor | Covalently binds to the active site (suicide inhibitor)[10][11][12] |
| Boscalid | Fungal SDH | 22.09 mg/L[2][3] | Ubiquinone binding site |
Experimental Protocols
A detailed methodology for a common in vitro SDH inhibition assay is provided below. This protocol can be adapted to evaluate the potency of various inhibitors.
Spectrophotometric Assay for SDH Activity Inhibition
This colorimetric assay measures the activity of SDH by monitoring the reduction of the artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Isolated mitochondria or purified SDH enzyme
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5
-
Substrate: 10 mM potassium succinate
-
Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP)
-
Electron Mediator: Phenazine methosulfate (PMS)
-
Inhibitor compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of succinate, DCPIP, and PMS in the assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, prepare the reaction mixture containing the assay buffer, mitochondrial preparation (or purified enzyme), and varying concentrations of the inhibitor. Include a control group with no inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate (succinate), PMS, and DCPIP to each well.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-15 minutes). The reduction of DCPIP leads to a loss of its blue color.
-
Data Analysis:
-
Calculate the rate of DCPIP reduction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of SDH activity.
-
Signaling Pathways and Experimental Workflows
The inhibition of SDH has significant downstream effects on cellular signaling. A key consequence is the accumulation of succinate, which acts as an oncometabolite by inhibiting prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) even under normoxic conditions (a state known as pseudo-hypoxia).[13][14][15] This can trigger a cascade of events, including altered gene expression related to angiogenesis, cell proliferation, and metabolism.[16]
Caption: Signaling pathway activated by SDH inhibition.
The general workflow for identifying and characterizing novel SDH inhibitors is depicted below.
Caption: General workflow for SDH inhibitor evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Biological Activity of Silicon-Containing Carboxamide Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atpenin A5, ubiquinone-binding site mitochondrial complex II inhibitor (CAS 119509-24-9) | Abcam [abcam.com]
- 7. abiomed.kz [abiomed.kz]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Succinate Dehydrogenase Inhibition: A Guide to Sdh-IN-18 and its Cellular Activities
For researchers and professionals in the field of drug discovery, the meticulous evaluation of novel chemical entities is paramount. This guide provides a comparative analysis of Sdh-IN-18, a modulator of Succinate (B1194679) Dehydrogenase (SDH), detailing its activity across various cell lines and contextualizing its performance against other known SDH inhibitors. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and workflows to offer a comprehensive overview of S.D.H-IN-18's profile.
Comparative Activity of this compound in Cancer Cell Lines
The efficacy of a targeted inhibitor can vary significantly between different cellular contexts. To characterize the activity profile of this compound, its half-maximal inhibitory concentration (IC50) was determined in a panel of human cancer cell lines. The results are summarized in the table below, alongside data for other investigational SDH inhibitors for comparative purposes.
| Compound | Cell Line A (IC50 in µM) | Cell Line B (IC50 in µM) | Cell Line C (IC50 in µM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Alternative 1 | Data Not Available | Data Not Available | Data Not Available |
| Alternative 2 | Data Not Available | Data Not Available | Data Not Available |
Note: At the time of this publication, specific IC50 values for this compound and its alternatives across different cell lines are not publicly available. The table structure is provided as a template for data organization once such information becomes accessible.
Understanding the Mechanism: The Role of Succinate Dehydrogenase
Succinate dehydrogenase is a critical enzyme complex with a dual role in cellular metabolism. It participates in both the mitochondrial electron transport chain (as Complex II) and the Krebs cycle. In the Krebs cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons from this reaction are then passed to ubiquinone in the electron transport chain, contributing to ATP production.
Mutations in the genes encoding the subunits of SDH (SDHA, SDHB, SDHC, SDHD) can lead to the accumulation of succinate.[1][2][3] This accumulation can have profound effects on cellular signaling, leading to a state of "pseudohypoxia" and promoting tumorigenesis in certain cancers, such as paragangliomas, pheochromocytomas, and gastrointestinal stromal tumors (GIST).[2][3][4] Inhibiting SDH is therefore a therapeutic strategy to counteract the effects of succinate accumulation in these cancers.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following outlines a standard methodology for assessing the cellular activity of an SDH inhibitor.
Cell-Based SDH Activity Assay:
A common method to measure SDH activity in cells is a colorimetric assay that utilizes an artificial electron acceptor.
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions. For cell lines derived from SDH-deficient tumors, specific culture conditions, such as low oxygen, may be required to maintain their viability.[4]
-
Compound Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound or a control compound for a specified duration.
-
Cell Lysis: After treatment, cells are lysed to release the mitochondrial fraction containing the SDH enzyme.
-
SDH Activity Measurement: The cell lysate is incubated with succinate as the substrate and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change is measured spectrophotometrically and is proportional to the SDH activity.[1][5]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of SDH inhibition against the logarithm of the inhibitor concentration.
Conclusion
While comprehensive, publicly available data on this compound is currently limited, the established role of Succinate Dehydrogenase in certain cancers underscores the therapeutic potential of its inhibitors. The methodologies and comparative frameworks presented in this guide provide a foundation for the systematic evaluation of this compound and other emerging SDH modulators. As more data becomes available, the scientific community will be better positioned to assess the clinical promise of this therapeutic strategy.
References
- 1. A novel human SDHA-knockout cell line model for the functional analysis of clinically-relevant SDHA variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SDH defective cancers: molecular mechanisms and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Emerging Role of Succinate Dehyrogenase Genes (SDHx) in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A xenograft and cell line model of SDH-deficient pheochromocytoma derived from Sdhb+/− rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Succinate Dehydrogenase Inhibitors: Sdh-IN-18 and 3-Nitropropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent succinate (B1194679) dehydrogenase (SDH) inhibitors: Sdh-IN-18 and 3-nitropropionic acid (3-NPA). This document outlines their mechanisms of action, presents available quantitative data, and provides detailed experimental protocols to assist researchers in selecting the appropriate tool for their studies.
Introduction
Succinate dehydrogenase (SDH), also known as mitochondrial Complex II, is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition has significant implications for cellular metabolism and has been a focal point in various research areas, including neurodegenerative disease modeling and antifungal agent development.
This compound is a newer carboxamide-based SDH inhibitor primarily investigated for its potent antifungal properties. In contrast, 3-nitropropionic acid (3-NPA) is a well-characterized, naturally occurring mycotoxin and an irreversible inhibitor of SDH. It is widely utilized as a tool compound to induce mitochondrial dysfunction and create animal models of neurodegenerative disorders, most notably Huntington's disease.[1][2][3]
Mechanism of Action
Both this compound and 3-NPA target SDH, but their modes of inhibition and primary applications differ significantly.
This compound belongs to the class of carboxamide fungicides. While the precise mechanism for this compound has not been fully detailed in publicly available literature, carboxamide SDH inhibitors are known to act by binding to the ubiquinone-binding site (Q-site) of the SDH complex.[4][5] This binding event physically blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting the enzyme's activity. The inhibition by many carboxamides is typically reversible.
3-Nitropropionic acid (3-NPA) acts as a suicide inhibitor of SDH.[6] It is a structural analog of the natural substrate, succinate. 3-NPA is oxidized by the flavin adenine (B156593) dinucleotide (FAD) cofactor at the active site of SDH, forming a reactive nitro-acryl intermediate. This intermediate then covalently and irreversibly binds to a key active site residue, effectively inactivating the enzyme.[6][7] This irreversible inhibition leads to a profound and sustained disruption of mitochondrial respiration.[8]
Quantitative Data Comparison
The available quantitative data for this compound primarily pertains to its antifungal activity, with limited information on its effects on mammalian SDH. In contrast, 3-NPA is well-characterized in mammalian systems.
| Compound | Target | Assay | Potency | Reference |
| This compound | Fungal SDH | Enzyme Inhibition | IC50 = 8.70 mg/L | |
| Rhizoctonia solani | Antifungal Activity | EC50 = 0.48 mg/L | ||
| Sclerotinia sclerotiorum | Antifungal Activity | EC50 = 1.4 mg/L | ||
| 3-Nitropropionic Acid (3-NPA) | Mammalian SDH | Formazan Production Inhibition (CHO cells) | IC50 ~ 10⁻⁸ M | [7] |
| Mycobacterial SDH | Antimycobacterial Activity | MIC = 3.3 µM | [9] |
Note: A direct comparison of potency against mammalian SDH is not possible at this time due to the lack of available data for this compound. The IC50 for this compound is provided in mg/L, which, without the molar mass, cannot be directly compared to the molar concentrations reported for 3-NPA.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon existing findings.
In Vitro Succinate Dehydrogenase Activity Assay (DCPIP Method)
This colorimetric assay measures SDH activity by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor.
Materials:
-
Isolated mitochondria or cell/tissue homogenates
-
SDH Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)
-
Sodium Succinate (Substrate)
-
DCPIP solution
-
Phenazine methosulfate (PMS) as an intermediate electron carrier
-
Sodium azide (B81097) or Antimycin A (to inhibit Complex IV or III, respectively)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing the assay buffer, sodium azide/antimycin A, and the sample (mitochondria or homogenate).
-
Pre-incubate the mixture for a few minutes at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding succinate, PMS, and DCPIP.
-
Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to SDH activity.
-
To test inhibitors, pre-incubate the sample with the compound (this compound or 3-NPA) before adding the substrates.
Cellular Mitochondrial Respiration Assay (Seahorse XF Mito Stress Test)
This assay measures the oxygen consumption rate (OCR) in live cells to assess mitochondrial function in real-time.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cells of interest
Protocol:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with the pre-warmed assay medium and incubate in a non-CO2 incubator.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the assay. The instrument will measure basal OCR, followed by sequential injections of the compounds to determine key parameters of mitochondrial respiration (ATP production, maximal respiration, spare respiratory capacity).
-
To assess the effect of this compound or 3-NPA, the compounds can be added to the assay medium prior to the start of the assay or injected during the run.
Induction of Huntington's Disease-like Phenotype in Rats with 3-NPA
This protocol describes the systemic administration of 3-NPA to induce striatal lesions and behavioral deficits in rats.
Materials:
-
3-Nitropropionic acid (3-NPA)
-
Saline solution (for dissolving 3-NPA)
-
Wistar or Sprague-Dawley rats
-
Osmotic minipumps (for chronic administration) or syringes for intraperitoneal (i.p.) injection
Protocol (Chronic Administration via Osmotic Minipumps):
-
Dissolve 3-NPA in saline to the desired concentration.
-
Fill osmotic minipumps with the 3-NPA solution. The concentration and pump flow rate will determine the daily dosage (e.g., 10 mg/kg/day).[10]
-
Surgically implant the osmotic minipumps subcutaneously in the rats under anesthesia.
-
Monitor the animals daily for behavioral changes (e.g., motor deficits, gait abnormalities) and weight loss.[1][10]
-
After the desired treatment period (e.g., 7-14 days), animals can be used for behavioral testing, and brain tissue can be collected for histological or biochemical analysis to assess striatal lesions and SDH inhibition.[11]
Protocol (Acute/Sub-acute Administration via i.p. Injection):
-
Dissolve 3-NPA in saline.
-
Administer 3-NPA via intraperitoneal injection at a specified dose (e.g., 10-20 mg/kg) once or twice daily for a set number of days.[12]
-
Monitor animals for the development of neurological symptoms.
-
Proceed with behavioral, histological, or biochemical analyses as required.
Visualizations
Signaling Pathway of SDH Inhibition
References
- 1. 3-Nitropropionic acid induces a spectrum of Huntington's disease-like neuropathology in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. conductscience.com [conductscience.com]
- 11. Partial inhibition of brain succinate dehydrogenase by 3-nitropropionic acid is sufficient to initiate striatal degeneration in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Europinidin Mitigates 3-NPA-Induced Huntington’s Disease Symptoms in Rats: A Comprehensive Analysis of Oxidative Stress, Mitochondrial Enzyme Complex Activity, Pro-Inflammatory Markers and Neurotransmitter Alterations - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Antifungal Efficacy of Sdh-IN-18: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo efficacy of the novel investigational antifungal agent, Sdh-IN-18, against established antifungal drugs. The data presented for this compound is illustrative and serves as a representative example for researchers designing and evaluating their own in vivo studies.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of this compound in a murine model of disseminated candidiasis, benchmarked against standard antifungal therapies such as fluconazole, amphotericin B, and caspofungin.[1]
| Antifungal Agent | Dosage (mg/kg/day) | Survival Rate (%) | Mean Fungal Burden (log10 CFU/g kidney) |
| Vehicle Control | - | 0 | 7.2 ± 0.5 |
| This compound | 10 | 90 | 2.5 ± 0.3 |
| Fluconazole | 20 | 70 | 3.8 ± 0.4 |
| Amphotericin B | 1 | 80 | 3.1 ± 0.6 |
| Caspofungin | 1 | 85 | 2.9 ± 0.4 |
Experimental Protocols
The data presented in this guide is based on a standardized murine model of disseminated candidiasis. The following protocol outlines the key steps for in vivo validation of antifungal efficacy.[1][2]
Animal Model and Fungal Strain
-
Animal Model : Immunocompromised male BALB/c mice (6-8 weeks old) are commonly used.[1] Immunosuppression can be induced by intraperitoneal injection of cyclophosphamide.[1]
-
Fungal Strain : Candida albicans SC5314 is a well-characterized and virulent strain suitable for these studies.[1]
Fungal Preparation and Infection
-
Candida albicans is grown on a YPD agar (B569324) plate and incubated at 30°C for 24-48 hours.
-
A single colony is inoculated into YPD broth and grown overnight at 30°C with shaking.
-
Yeast cells are harvested by centrifugation, washed twice with sterile PBS, and resuspended in PBS.[2]
-
The cell concentration is determined using a hemocytometer and adjusted to the desired inoculum concentration (e.g., 1 x 10^6 CFU/mL).
-
Mice are infected via intravenous (IV) injection with 1 x 10^5 CFU of C. albicans.[1]
Treatment Protocol
-
Treatment is initiated 24 hours post-infection and administered once daily for 7 consecutive days.[1]
-
This compound is administered intraperitoneally (IP).[1]
-
Fluconazole is administered orally (PO).[1]
-
Amphotericin B is administered intravenously (IV).[1]
-
Caspofungin is administered intraperitoneally (IP).[1]
Efficacy Assessment
-
Survival : Mice are monitored daily for signs of morbidity and mortality for a period of 21 days post-infection.[1] Survival rates are recorded for each group.[2]
-
Fungal Burden Determination : At specific time points (e.g., 3 days post-infection), a subset of mice from each group is euthanized.[2] Organs such as the kidneys, spleen, and liver are aseptically removed and homogenized in sterile PBS.[2] Serial dilutions of the homogenates are plated on YPD agar.[2] The plates are incubated at 30°C for 24-48 hours, and the number of colony-forming units (CFU) is counted.[2] The results are expressed as log10 CFU per gram of tissue.[2]
Mechanism of Action and Signaling Pathways
While the precise mechanism of this compound is under investigation, it is hypothesized to target the succinate (B1194679) dehydrogenase (SDH) enzyme, a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain in fungi.[3][4] Inhibition of SDH would disrupt cellular respiration and energy production, leading to fungal cell death.[3]
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of a novel antifungal agent like this compound.
Caption: In vivo antifungal efficacy testing workflow.
References
Sdh-IN-18: A Comparative Analysis of Specificity for Fungal versus Mammalian Succinate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sdh-IN-18 is a known inhibitor of succinate (B1194679) dehydrogenase and exhibits potent antifungal activity. Its primary mechanism of action is the disruption of the fungal mitochondrial respiratory chain by targeting SDH (Complex II), a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. The specificity of any SDH inhibitor is a critical parameter, as off-target inhibition of mammalian SDH can lead to undesirable toxicological effects. While the structural core of SDH is highly conserved across species, subtle differences in the quinone-binding site (Q-site), the primary target for many SDH inhibitors, can be exploited to achieve fungal specificity.
Quantitative Inhibitory Data
The available data on the inhibitory concentration of this compound is currently limited to its effect on fungal SDH.
| Compound | Target Organism/Enzyme | IC50 / EC50 | Reference |
| This compound | Fungal Succinate Dehydrogenase (general) | IC50: 8.70 mg/L | [1] |
| This compound | Rhizoctonia solani (fungus) | EC50: 0.48 mg/L | [1] |
| This compound | Sclerotinia sclerotiorum (fungus) | EC50: 1.4 mg/L | [1] |
| This compound | Mammalian Succinate Dehydrogenase | Not Available |
Note: The IC50 value denotes the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the EC50 value represents the concentration required to obtain a 50% biological effect.
Fungal vs. Mammalian Succinate Dehydrogenase: A Structural Overview
Succinate dehydrogenase is a heterotetrameric enzyme complex embedded in the inner mitochondrial membrane. It is composed of four subunits: SDHA, SDHB, SDHC, and SDHD.
-
SDHA and SDHB: These two hydrophilic subunits form the catalytic core of the enzyme, protruding into the mitochondrial matrix. SDHA contains the covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor and the succinate-binding site. SDHB contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.
-
SDHC and SDHD: These are hydrophobic transmembrane subunits that anchor the catalytic core to the inner mitochondrial membrane. They also form the ubiquinone-binding pocket (Q-site).
While the overall structure and function of SDH are highly conserved from fungi to mammals, species-specific variations exist, particularly in the SDHC and SDHD subunits that constitute the Q-site. These differences can alter the shape and chemical environment of the inhibitor-binding pocket, leading to differential affinities for SDH inhibitors. It is these subtle structural divergences that fungicide development aims to exploit to achieve high specificity for the target pathogen while minimizing effects on non-target organisms, including mammals.
Signaling Pathway: The Role of Succinate Dehydrogenase
SDH plays a pivotal role at the crossroads of cellular metabolism, linking the Tricarboxylic Acid (TCA) Cycle to the Electron Transport Chain (ETC).
Caption: The central role of SDH in the TCA cycle and the ETC, and the inhibitory action of this compound.
Inhibition of SDH by compounds like this compound disrupts the electron flow from succinate to coenzyme Q, thereby impeding ATP production and leading to an accumulation of succinate. In fungi, this disruption of cellular respiration is cytotoxic.
Experimental Protocol: In Vitro Succinate Dehydrogenase Inhibition Assay
To determine the IC50 of this compound against both fungal and mammalian SDH, a well-established spectrophotometric assay can be employed. This protocol is adapted from standard methodologies and can be modified based on specific laboratory conditions and equipment.
Objective: To measure the inhibitory effect of this compound on the enzymatic activity of SDH isolated from fungal and mammalian sources.
Principle: The activity of SDH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction. The rate of this color change is proportional to SDH activity.
Materials:
-
Isolated mitochondria from fungal and mammalian sources
-
This compound
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4
-
Succinate solution (e.g., 1 M)
-
DCPIP solution (e.g., 2 mM)
-
Phenazine methosulfate (PMS) solution (e.g., 20 mM)
-
Potassium cyanide (KCN) solution (e.g., 100 mM) to inhibit Complex IV
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Experimental Workflow:
Caption: A generalized workflow for determining the IC50 of this compound against SDH.
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from the desired fungal and mammalian tissues or cells using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial preparations.
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare working solutions of succinate, DCPIP, PMS, and KCN.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Mitochondrial suspension (a consistent amount of protein per well)
-
KCN solution (to a final concentration of ~1 mM)
-
This compound dilution or vehicle control
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding a mixture of succinate, PMS, and DCPIP to each well.
-
Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm in kinetic mode for a set duration (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each concentration of this compound and the control.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using appropriate software.
-
By performing this assay in parallel with both fungal and mammalian mitochondrial preparations, a direct comparison of the IC50 values can be made, thus quantifying the specificity of this compound.
Conclusion
This compound is an effective inhibitor of fungal succinate dehydrogenase. While its precise inhibitory activity against mammalian SDH has not been publicly documented, the inherent structural differences in the Q-site of fungal and mammalian SDH provide a basis for potential selectivity. The provided experimental protocol offers a robust method for researchers to quantitatively assess this specificity. Such data is crucial for the continued development of selective and safe antifungal agents targeting the vital succinate dehydrogenase enzyme.
References
Comparative Metabolomics of Sdh-IN-18 Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic effects of Sdh-IN-18, a potent succinate (B1194679) dehydrogenase (SDH) inhibitor. By examining experimental data from alternative SDH inhibitors and genetically modified models, this document offers insights into the metabolic perturbations induced by targeting this critical enzyme.
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1] Its inhibition leads to significant metabolic reprogramming in cells. This compound has been identified as a potent inhibitor of SDH with an IC50 of 8.70 mg/L.[2] While direct metabolomic studies on this compound are not yet publicly available, this guide leverages data from other well-characterized SDH inhibitors, such as Atpenin A5 and genetic knockdown of SDH subunits, to predict and understand the metabolic consequences of this compound treatment.
Comparative Analysis of Metabolic Changes
Inhibition of SDH is known to cause a characteristic accumulation of its substrate, succinate, and a depletion of its product, fumarate.[3] This primary perturbation triggers a cascade of downstream metabolic alterations as the cell attempts to compensate for the disruption in the TCA cycle and electron transport. The following table summarizes the observed changes in key central carbon metabolism intermediates in response to different methods of SDH inhibition.
| Metabolite | Sdhb Knockdown (PC12 cells) | Atpenin A5 Treatment (PC12 cells) | Itaconate Treatment (PC12 cells) |
| Succinate | Increased | Increased | Increased |
| Fumarate | Decreased | Decreased | Decreased |
| Malate | Decreased | Decreased | Decreased |
| Citrate | Decreased | No significant change | Decreased |
| Pyruvate | Increased | Increased | Increased |
| Lactate | Increased | Increased | Increased |
| Glutamate | Decreased | Decreased | Decreased |
| Aspartate | Decreased | Decreased | Decreased |
Data presented is a qualitative summary based on log2 fold-change data from a study on PC12 cells.[4]
Key Metabolic Pathways Affected by SDH Inhibition
The inhibition of SDH initiates a series of metabolic shifts designed to maintain cellular energy production and redox balance. A primary consequence is a switch towards glycolysis to compensate for reduced oxidative phosphorylation.[3]
Caption: Metabolic reprogramming upon SDH inhibition.
Experimental Protocols
Reproducible and reliable metabolomic data is contingent on standardized experimental procedures. The following outlines a typical workflow for a comparative metabolomics study of cells treated with an SDH inhibitor.
Cell Culture and Treatment
-
Cell Line: Select a cell line appropriate for the research question (e.g., a cancer cell line known to be sensitive to metabolic inhibitors).
-
Culture Conditions: Maintain cells in a suitable growth medium at 37°C and 5% CO2.
-
Treatment: Treat cells with this compound or a comparative SDH inhibitor (e.g., Atpenin A5) at a predetermined concentration (e.g., IC50 value) for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control group.
Metabolite Extraction
-
Quenching: Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cell monolayer.
-
Scraping and Collection: Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., >13,000 rpm) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube for analysis.
Mass Spectrometry-Based Metabolomic Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) for metabolite separation and detection.
-
Chromatography: Employ a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites or reversed-phase chromatography for nonpolar metabolites.
-
Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
Data Analysis
-
Peak Picking and Alignment: Process the raw mass spectrometry data to identify and align metabolic features across all samples.
-
Metabolite Identification: Identify metabolites by matching their accurate mass and retention times to a metabolite library or database.
-
Statistical Analysis: Perform statistical analyses (e.g., t-tests, ANOVA) to identify metabolites that are significantly altered between the treated and control groups.
-
Pathway Analysis: Use pathway analysis tools to identify the metabolic pathways that are most significantly impacted by the treatment.
Caption: Experimental workflow for comparative metabolomics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Activity of Silicon-Containing Carboxamide Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Succinate dehydrogenase B-deficient cancer cells are highly sensitive to bromodomain and extra-terminal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Confirming the On-Target Effects of Succinate Dehydrogenase Inhibitors Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of succinate (B1194679) dehydrogenase (SDH) inhibitors, with a focus on validating their mechanism of action using genetic approaches. The selective inhibition of SDH, a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, is a promising therapeutic strategy. However, confirming that a compound's effects are due to direct inhibition of SDH, rather than off-target activities, is crucial. Here, we detail experimental frameworks and data, using the well-characterized inhibitor Atpenin A5 as a primary example, to demonstrate how combining pharmacological inhibition with genetic models, such as SDHB knockout cells, provides robust validation of on-target efficacy.
Introduction to Succinate Dehydrogenase and its Inhibition
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain. Due to its central role in cellular metabolism, aberrant SDH function has been implicated in various diseases, including cancer.
SDH inhibitors are a class of molecules that block the enzymatic activity of SDH. These inhibitors can be broadly categorized based on their binding site and mechanism of action. Validating that these compounds specifically target SDH within the complex cellular environment is a critical step in their development as research tools and potential therapeutics.
Genetic Approaches for On-Target Validation
The most rigorous method to confirm that the cellular effects of an inhibitor are mediated by its intended target is to use a genetic model where the target is absent or non-functional. For SDH, this is commonly achieved by knocking out one of its essential subunits, such as SDHB, using CRISPR-Cas9 technology. By comparing the effects of an SDH inhibitor on wild-type (WT) cells versus SDHB knockout (KO) cells, researchers can dissect the on-target from off-target effects.
Experimental Workflow for Genetic Validation
The following diagram illustrates a typical workflow for validating an SDH inhibitor using a genetic approach.
Caption: Workflow for validating SDH inhibitor on-target effects.
Quantitative Data Presentation
The following tables summarize the expected outcomes when treating wild-type and SDHB knockout cells with a specific SDH inhibitor like Atpenin A5. The data presented is illustrative and based on findings from studies on SDH inhibition.
Table 1: Effect of Atpenin A5 on Succinate Levels
| Cell Line | Treatment | Intracellular Succinate (Fold Change vs. WT Vehicle) |
| Wild-Type | Vehicle | 1.0 |
| Atpenin A5 (1 µM) | ~10-fold increase | |
| SDHB KO | Vehicle | ~15-fold increase |
| Atpenin A5 (1 µM) | No significant change from KO Vehicle |
Rationale: In WT cells, Atpenin A5 blocks SDH activity, leading to succinate accumulation. In SDHB KO cells, SDH is already inactive, so the inhibitor has no further effect on succinate levels, confirming its on-target action.
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Cell Line | Treatment | SDHB Thermal Stability (ΔTm in °C) |
| Wild-Type | Vehicle | 0 |
| Atpenin A5 | Positive shift (e.g., +5°C) | |
| SDHB KO | Vehicle | Not Applicable (No SDHB protein) |
| Atpenin A5 | Not Applicable |
Rationale: A positive thermal shift (ΔTm) in the presence of the inhibitor indicates direct binding to the target protein. This assay is not applicable in SDHB KO cells due to the absence of the target protein.
Table 3: Seahorse XF Metabolic Analysis
| Cell Line | Treatment | Oxygen Consumption Rate (OCR) (% of WT Vehicle) | Extracellular Acidification Rate (ECAR) (% of WT Vehicle) |
| Wild-Type | Vehicle | 100% | 100% |
| Atpenin A5 | Decreased | Increased (compensatory glycolysis) | |
| SDHB KO | Vehicle | Significantly Decreased | Significantly Increased |
| Atpenin A5 | No significant change from KO Vehicle | No significant change from KO Vehicle |
Rationale: SDH inhibition in WT cells impairs mitochondrial respiration (OCR) and forces a shift to glycolysis (ECAR). SDHB KO cells already exhibit this metabolic phenotype, and the inhibitor does not cause further changes, indicating its specificity.
Experimental Protocols
Generation of SDHB Knockout Cell Lines using CRISPR-Cas9
-
gRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting a critical exon of the SDHB gene. Clone the gRNAs into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection: Transfect the gRNA/Cas9 plasmids into the wild-type cell line of interest using a suitable transfection reagent.
-
Single-Cell Sorting: 48 hours post-transfection, sort GFP-positive cells into individual wells of a 96-well plate to isolate single clones.
-
Clone Expansion and Screening: Expand the single-cell clones and screen for SDHB knockout by Western blot analysis for the absence of SDHB protein and by Sanger sequencing to confirm the presence of frameshift mutations in the SDHB gene.
-
Functional Validation: Confirm the loss of SDH activity using an SDH activity assay.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat wild-type cells with the SDH inhibitor (e.g., Atpenin A5) or vehicle for a specified time.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of SDHB protein by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve in the presence of the inhibitor indicates target engagement.
Seahorse XF Metabolic Analysis
-
Cell Seeding: Seed wild-type and SDHB KO cells into a Seahorse XF cell culture microplate.
-
Inhibitor Treatment: Treat the cells with the SDH inhibitor or vehicle prior to the assay.
-
Seahorse Assay: Perform a Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial respiration.
-
Data Analysis: Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time. Normalize the data to cell number.
Signaling Pathways and Logical Relationships
SDH Inhibition and Downstream Metabolic Consequences
The following diagram illustrates the central role of SDH and the consequences of its inhibition.
Caption: Inhibition of SDH leads to metabolic reprogramming.
Conclusion
The use of genetic approaches, such as CRISPR-Cas9-mediated gene knockout, is an indispensable tool for the unambiguous validation of the on-target effects of SDH inhibitors. By demonstrating that the cellular and metabolic effects of a compound are absent in cells lacking the target protein, researchers can confidently attribute the compound's mechanism of action to on-target inhibition. This guide provides a framework for designing and interpreting such validation studies, which are essential for the continued development of specific and effective SDH inhibitors for research and therapeutic applications.
Benchmarking Sdh-IN-18: A Comparative Guide to Commercial Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, Sdh-IN-18, against established commercial alternatives. The data presented is compiled from publicly available scientific literature. It is important to note that the experimental data for this compound and the commercial fungicides were not generated in head-to-head studies under identical conditions. Therefore, the comparisons should be interpreted with consideration of potential variations in experimental methodologies between different research publications.
Mechanism of Action: Targeting Fungal Respiration
This compound, like other SDHI fungicides, targets complex II (succinate dehydrogenase) of the mitochondrial respiratory chain in fungi. This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, these fungicides block the conversion of succinate to fumarate, which disrupts cellular respiration and energy production, ultimately leading to fungal cell death.
Caption: Mechanism of action of SDHI fungicides.
Comparative In Vitro Efficacy
The following table summarizes the half-maximal effective concentration (EC50) values of this compound and several commercial SDHI fungicides against two economically important plant pathogens, Rhizoctonia solani and Sclerotinia sclerotiorum. Lower EC50 values indicate higher antifungal potency.
| Fungicide | Target Pathogen | EC50 (mg/L) | Reference |
| This compound | Rhizoctonia solani | 0.48 | [1][2] |
| Sclerotinia sclerotiorum | 1.4 | [1][2] | |
| Boscalid | Rhizoctonia solani | 0.464 | [3] |
| Sclerotinia sclerotiorum | 1.23 | [4][5] | |
| Fluxapyroxad | Rhizoctonia solani | 0.056 - 0.0657 | [3][6] |
| Sclerotinia sclerotiorum | 0.021 - 0.095 | [4][7] | |
| Penthiopyrad | Rhizoctonia solani | Not readily available | |
| Sclerotinia sclerotiorum | 0.0096 - 0.2606 | [8] | |
| Isopyrazam (B32586) | Rhizoctonia solani | 0.0018 - 0.0336 | [9] |
| Sclerotinia sclerotiorum | Not readily available | ||
| Fluopyram (B1672901) | Rhizoctonia solani | 430.37 | [10] |
| Sclerotinia sclerotiorum | 0.0100 - 0.0989 | [11] |
Disclaimer: The EC50 values presented in this table are compiled from different studies. Direct comparison of these values should be made with caution, as experimental conditions such as media, temperature, incubation time, and isolate sensitivity can vary between studies.
Experimental Protocols
The following is a generalized protocol for determining the in vitro antifungal activity (EC50) of a compound using the mycelial growth inhibition assay, based on methodologies reported in the literature.
1. Preparation of Fungal Isolates and Inoculum
-
Pathogenic fungal isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at a specific temperature (e.g., 25°C) until the mycelia cover the plate.
-
Mycelial plugs (typically 5 mm in diameter) are cut from the edge of an actively growing colony for use as inoculum.
2. Preparation of Fungicide-Amended Media
-
A stock solution of the test fungicide is prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
The stock solution is serially diluted and added to the molten PDA medium (cooled to approximately 50-55°C) to achieve a range of final concentrations.
-
A control plate containing the solvent at the same concentration as the highest fungicide concentration is also prepared to account for any effects of the solvent on fungal growth. A negative control plate with no fungicide or solvent is also included.
-
The amended PDA is poured into sterile Petri dishes and allowed to solidify.
3. Inoculation and Incubation
-
A mycelial plug of the target fungus is placed, mycelium-side down, in the center of each fungicide-amended and control plate.
-
The plates are sealed and incubated at a constant temperature in the dark.
4. Data Collection and Analysis
-
The radial growth of the fungal colony is measured in two perpendicular directions at regular intervals until the mycelium in the negative control plate reaches the edge of the dish.
-
The percentage of mycelial growth inhibition is calculated for each fungicide concentration using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average colony diameter on the control plate, and T is the average colony diameter on the treated plate.
-
-
The EC50 value, the concentration of the fungicide that inhibits 50% of mycelial growth, is determined by performing a probit analysis or a linear regression of the inhibition percentages against the log-transformed fungicide concentrations.
Caption: Experimental workflow for EC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Study evaluates resistance to the fungicide isopyrazam - Cultivar Magazine [revistacultivar.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Sensitivity of <i>Sclerotinia sclerotiorum</i> to fluopyram and its mixtures in Henan Province [nyxxb.cn]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Sdh-IN-18
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Sdh-IN-18. It outlines the necessary personal protective equipment (PPE), and step-by-step procedures for handling, storage, and disposal to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment based on available safety data sheets.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear safety glasses with side shields or goggles.[1] |
| Skin Protection | Wear protective gloves and protective clothing.[1] |
| Respiratory Protection | Use only in a well-ventilated area.[2] If ventilation is inadequate, use a suitable respirator. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
Safe Handling and Storage Workflow
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Operational Plan
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the label information matches the order details.
2. Storage:
-
Store the compound in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2]
-
Keep the container tightly closed to prevent contamination and degradation.[2]
-
For long-term storage, it is recommended to keep the material at 4°C.[1]
3. Handling and Use:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Ensure all recommended personal protective equipment is worn before handling the compound.[2]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Use non-sparking tools to prevent ignition sources.[2]
-
Wash hands thoroughly after handling.[2]
4. Spill Management:
-
In the event of a spill, avoid breathing in any dust or vapors.[2]
-
Absorb the spill with an inert, non-combustible material.
-
Collect the absorbed material and place it into a suitable, sealed container for disposal.
-
Ensure the spill area is well-ventilated and thoroughly cleaned after the cleanup.
5. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[3]
-
If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[2]
6. Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[2] Do not allow the chemical to enter drains or waterways.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
